2-(1H-1,2,4-triazol-1-yl)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-2-8-4-6-3-7-8/h3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDZBEBBGBQWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377519 | |
| Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81606-79-3 | |
| Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(1H-1,2,4-triazol-1-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic methodologies, focusing on the prevalent N-alkylation of 1,2,4-triazole, and addresses the critical aspect of regioselectivity. Experimental protocols, quantitative data, and characterization information are presented to aid researchers in the practical application of these synthetic routes.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the triazole ring and the reactive nitrile group allows for diverse chemical modifications, making it a versatile scaffold in the development of novel therapeutic agents. The primary and most direct route to this compound involves the N-alkylation of 1,2,4-triazole with a haloacetonitrile. A significant challenge in this synthesis is the control of regioselectivity, as alkylation can occur at either the N1 or N4 position of the triazole ring, leading to the formation of isomeric products. This guide will explore methods to control this regioselectivity and provide protocols for the synthesis and characterization of the desired N1-isomer.
Primary Synthesis Pathway: N-Alkylation of 1,2,4-triazole
The most common and straightforward method for the synthesis of this compound is the direct N-alkylation of 1,2,4-triazole with chloroacetonitrile. This reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent.
Regioselectivity
The alkylation of 1,2,4-triazole can result in two regioisomers: the desired 1-substituted product and the 4-substituted byproduct. The ratio of these isomers is influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the alkylating agent. Generally, the formation of the 1-substituted isomer is favored.
Weakly nucleophilic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to provide good regioselectivity towards the N1 position. The choice of solvent also plays a crucial role, with polar aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being commonly employed.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound.
Method 1: Alkylation using DBU in THF
This method, adapted from general procedures for 1,2,4-triazole alkylation, offers good regioselectivity and straightforward workup.[1]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,4-Triazole | 69.07 | 6.91 g | 0.1 |
| Chloroacetonitrile | 75.50 | 7.55 g | 0.1 |
| DBU | 152.24 | 15.22 g | 0.1 |
| Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
To a stirred solution of 1,2,4-triazole (6.91 g, 0.1 mol) in anhydrous THF (200 mL) under a nitrogen atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (15.22 g, 0.1 mol) dropwise at room temperature.
-
After stirring for 15 minutes, add chloroacetonitrile (7.55 g, 0.1 mol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated DBU hydrochloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product as a mixture of N1 and N4 isomers.
-
The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to separate the this compound from the 2-(4H-1,2,4-triazol-4-yl)acetonitrile isomer.
Expected Yield and Isomer Ratio:
Based on similar alkylations, this method is expected to yield the product mixture in good to excellent yields (typically around 80-90%), with a regioselectivity of approximately 90:10 in favor of the desired N1-isomer.[1]
Method 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction rate and potentially improve regioselectivity.[2]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,4-Triazole | 69.07 | 0.69 g | 0.01 |
| Chloroacetonitrile | 75.50 | 0.76 g | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 0.01 |
| Hexylpyridinium bromide | - | 2 mL | - |
Procedure:
-
In a microwave reactor vessel, combine 1,2,4-triazole (0.69 g, 0.01 mol), chloroacetonitrile (0.76 g, 0.01 mol), potassium carbonate (1.38 g, 0.01 mol), and hexylpyridinium bromide (2 mL).
-
Seal the vessel and irradiate in a microwave reactor at 80°C for 10-15 minutes.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Expected Yield:
This method has been reported to provide excellent yields of the N1-alkylated product, often exceeding 85%.[2]
Purification and Characterization
Purification
The primary challenge in purification is the separation of the N1 and N4 isomers. Due to differences in their polarity, column chromatography on silica gel is an effective method for their separation. A gradient elution with a mixture of hexane and ethyl acetate is typically employed. Recrystallization can also be a viable purification technique, depending on the solid-state nature of the isomers.
Characterization Data
The structural confirmation of this compound and the determination of the isomeric ratio are typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Expected NMR Data for this compound and its N4-Isomer
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound (N1-Isomer) | ~8.3 (s, 1H, H-5), ~8.0 (s, 1H, H-3), ~5.2 (s, 2H, CH₂) | ~152 (C-3), ~143 (C-5), ~115 (CN), ~50 (CH₂) |
| 2-(4H-1,2,4-triazol-4-yl)acetonitrile (N4-Isomer) | ~8.1 (s, 2H, H-3 & H-5), ~5.0 (s, 2H, CH₂) | ~145 (C-3 & C-5), ~115 (CN), ~48 (CH₂) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
The key distinguishing feature in the 1H NMR spectrum is the presence of two distinct signals for the triazole protons (H-3 and H-5) in the N1-isomer, whereas the N4-isomer will show a single, more intense signal for the two equivalent protons.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the characterized final product.
References
An In-Depth Technical Guide to the Chemical Properties of 2-(1H-1,2,4-triazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(1H-1,2,4-triazol-1-yl)acetonitrile. The information is curated for researchers and professionals involved in drug discovery and development, offering a foundational understanding of this heterocyclic compound.
Core Chemical Properties
This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an acetonitrile group. This combination of a polar, aromatic triazole ring and a reactive nitrile functional group makes it an interesting candidate for further chemical modification and a potential pharmacophore in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄N₄ | - |
| Molecular Weight | 108.10 g/mol | [1] |
| CAS Number | 81606-79-3 | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | 55-58 °C | [1] |
| Boiling Point | 312.9 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in water | [2] |
| XLogP3 | -0.1 | [1] |
Table 2: Computed Spectral and Topological Properties
| Property | Value | Source |
| Exact Mass | 108.043596 g/mol | [1] |
| Monoisotopic Mass | 108.043596 g/mol | [1] |
| Topological Polar Surface Area | 54.5 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
| Complexity | 113 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a robust synthesis can be designed based on established methods for N-alkylation of 1,2,4-triazoles. The reaction of the sodium salt of 1,2,4-triazole with a haloacetonitrile is a common and effective approach.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of 1,2,4-triazole with chloroacetonitrile.
Materials:
-
1H-1,2,4-Triazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Chloroacetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Formation of the Triazole Salt:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt of 1,2,4-triazole.
-
-
N-Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add chloroacetonitrile (1.05 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole ring protons and the methylene protons of the acetonitrile group. The triazole protons would appear in the aromatic region (typically δ 8-9 ppm), and the methylene protons would be a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two distinct carbons of the triazole ring, the methylene carbon, and the nitrile carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2250 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis, such as electrospray ionization (ESI-MS), should show a molecular ion peak corresponding to the mass of the compound ([M+H]⁺ at m/z 109.05).
Biological Significance and Potential Applications
Derivatives of 1,2,4-triazole are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[3] The incorporation of the 1,2,4-triazole nucleus is a key feature in several clinically used drugs.
While specific biological studies on this compound are not extensively reported, its structural motifs suggest potential for biological activity. The triazole ring is a known pharmacophore, and the acetonitrile group can participate in various chemical transformations, making it a valuable building block for the synthesis of more complex drug candidates.
Hypothetical Signaling Pathway Inhibition
Many triazole-containing antifungal agents, such as fluconazole, function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and leads to fungal cell death. Given the presence of the 1,2,4-triazole ring, it is plausible that this compound or its derivatives could exhibit similar inhibitory activity.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.
References
A Comprehensive Technical Guide to the Biological Activity Screening of 2-(1H-1,2,4-triazol-1-yl)acetonitrile and Related Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and potential biological activities associated with 2-(1H-1,2,4-triazol-1-yl)acetonitrile and the broader class of 1,2,4-triazole derivatives. While specific biological data for this compound is not extensively available in current literature, this document serves as a foundational resource, extrapolating from the well-documented activities of structurally related compounds to guide future research and drug discovery efforts. The 1,2,4-triazole nucleus is a well-established pharmacophore known for a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2]
Overview of Biological Activities of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological effects.[1] This has led to the development of clinically significant drugs. The diverse therapeutic applications stem from the ability of the triazole ring to engage in various biological interactions.
Antifungal Activity
1,2,4-triazole derivatives are most renowned for their antifungal properties.[3][4] Many commercially successful antifungal agents, such as fluconazole and itraconazole, feature this heterocyclic core.[5] The primary mechanism of action for many of these antifungal triazoles involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Antibacterial Activity
A significant number of 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6][7][8] The structural diversity of these derivatives allows for various mechanisms of action, and they are often explored as potential solutions to combat antibiotic resistance.[5]
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives is an active area of research.[9][10][11] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[9][12] The proposed mechanisms are diverse and can include the inhibition of specific enzymes involved in cancer cell proliferation and survival.
Quantitative Biological Data of Representative 1,2,4-Triazole Derivatives
The following tables summarize the biological activities of various 1,2,4-triazole derivatives as reported in the literature. This data provides a comparative baseline for the evaluation of new compounds like this compound.
Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | Various Fungi | 1 - 16 | [13] |
| 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Candida albicans, Microsporum lanosum, etc. | Potent activity | [14] |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior to Ketoconazole | [5] |
Table 2: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | Gram-positive & Gram-negative | 1 - 64 | [13] |
| 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones | S. aureus, E. coli | Good inhibitory effects | [15] |
| Schiff base with 4-nitrophenyl substituent | S. epidermidis | 9 | [8] |
| 1,2,4-triazole derivatives Y2 and Y3 | Various strains | Significant activity | [6] |
Table 3: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-triazole pyridine derivatives | Murine melanoma (B16F10) | 41.12 - 61.11 | [11] |
| Eugenol-1,2,4-triazole derivative | MDA-MB 231, PC-3 | 1.42, 5.69 | [16] |
| 3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide | Various cell lines | 0.29 - 2.29 | [12] |
| 1,2,4-triazole carboxamides | A-549, PANC-1, HCT-116, HeLa | Satisfactory cytotoxicity | [17] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of biological activity. The following sections outline standard methodologies for antimicrobial and anticancer screening of novel compounds.
Synthesis of 1,2,4-Triazole Derivatives
A general synthetic route for novel 1,2,4-triazole derivatives often involves a multi-step process starting from a suitable precursor.[1][18]
Antimicrobial Screening Protocols
This method provides a qualitative assessment of antimicrobial activity.[19]
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a McFarland standard (typically 0.5).
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]
-
Preparation of Serial Dilutions: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17][20]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Live cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Potential Signaling Pathways
The biological activity of 1,2,4-triazole derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, in the context of anticancer activity, these compounds might interfere with pathways crucial for cell cycle progression and survival.
Conclusion
This technical guide consolidates the existing knowledge on the biological activities of 1,2,4-triazole derivatives, providing a robust framework for the investigation of novel compounds such as this compound. The detailed experimental protocols and compiled data serve as a valuable starting point for researchers in the field. Future studies should focus on the synthesis and rigorous biological evaluation of this compound to elucidate its specific activities and potential as a therapeutic agent.
References
- 1. chemmethod.com [chemmethod.com]
- 2. jetir.org [jetir.org]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m-hikari.com [m-hikari.com]
- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. chemmethod.com [chemmethod.com]
- 19. microbiologyjournal.org [microbiologyjournal.org]
- 20. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical methodologies for the retrosynthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile, a key building block in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic strategies, experimental protocols, and analytical data necessary for the successful and efficient synthesis of this target molecule.
Retrosynthetic Analysis
The primary retrosynthetic disconnection for this compound involves the formation of the carbon-nitrogen bond between the 1,2,4-triazole ring and the acetonitrile moiety. This leads to a straightforward and logical synthetic pathway originating from readily available starting materials.
The key bond cleavage in the retrosynthetic analysis is the N1-C bond of the triazole ring. This disconnection reveals 1,2,4-triazole and a haloacetonitrile as the precursor synthons. This approach is based on the well-established N-alkylation of heterocyclic compounds.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategy and Challenges
The forward synthesis involves the N-alkylation of 1,2,4-triazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. While this appears to be a simple SN2 reaction, the primary challenge lies in controlling the regioselectivity of the alkylation. 1,2,4-Triazole possesses two nucleophilic nitrogen atoms (N1 and N4), leading to the potential formation of two isomeric products: the desired this compound (N1-alkylated) and the undesired 2-(4H-1,2,4-triazol-4-yl)acetonitrile (N4-alkylated).
The ratio of these isomers is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the acetonitrile. Literature suggests that the use of sterically hindered, non-nucleophilic bases can favor the formation of the N1-isomer.[1]
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound, focusing on methods that aim to maximize the yield of the desired N1-isomer.
General N-Alkylation of 1,2,4-Triazole with Haloacetonitrile
This protocol provides a general framework for the reaction. Optimization of specific parameters may be required to improve the yield and regioselectivity.
Materials:
-
1,2,4-Triazole
-
Chloroacetonitrile or Bromoacetonitrile
-
Base (e.g., Potassium Carbonate, Sodium Hydride, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of 1,2,4-triazole in an anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a designated period (e.g., 30 minutes) to allow for the formation of the triazolide anion.
-
Add the haloacetonitrile dropwise to the reaction mixture.
-
The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a period of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of N1 and N4 isomers.
-
The isomers are then separated by column chromatography.
Regioselective Synthesis using DBU
The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been reported to favor the formation of the N1-alkylated product in the alkylation of 1,2,4-triazole.[1]
Reaction Conditions:
| Parameter | Value |
| Substrates | 1,2,4-Triazole, Chloroacetonitrile |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | Monitored by TLC |
Expected Outcome:
This method is expected to yield a mixture of this compound and 2-(4H-1,2,4-triazol-4-yl)acetonitrile, with a higher proportion of the desired N1-isomer.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.
| Product | Isomer | Expected Yield (N1:N4 ratio) | Analytical Data |
| This compound | N1 | Major product (ratio dependent on conditions) | 1H NMR, 13C NMR, MS |
| 2-(4H-1,2,4-triazol-4-yl)acetonitrile | N4 | Minor product | 1H NMR, 13C NMR, MS |
Separation and Characterization of Isomers
The separation of the N1 and N4 isomers is typically achieved by column chromatography on silica gel, utilizing a solvent system such as a gradient of ethyl acetate in hexanes. The polarity difference between the two isomers allows for their effective separation.
Characterization Data:
The identity and purity of the synthesized compounds are confirmed by spectroscopic methods.
-
1H NMR Spectroscopy: The chemical shifts of the triazole ring protons and the methylene protons of the acetonitrile group will be distinct for the N1 and N4 isomers. In the N1 isomer, the two triazole protons are non-equivalent, while in the symmetrical N4 isomer, they are equivalent.
-
13C NMR Spectroscopy: The carbon signals of the triazole ring and the acetonitrile group will also differ between the two isomers.
-
Mass Spectrometry: The mass spectra of both isomers will show the molecular ion peak corresponding to the molecular weight of the product. Fragmentation patterns can also be used to distinguish between the isomers.[1]
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The retrosynthesis of this compound is a well-defined process centered around the N-alkylation of 1,2,4-triazole. The primary consideration for researchers is the control of regioselectivity to maximize the yield of the desired N1-isomer. By carefully selecting the base and reaction conditions, and employing effective purification techniques, this valuable synthetic intermediate can be obtained in good yield and high purity. The detailed protocols and analytical guidance provided in this document serve as a comprehensive resource for professionals in the fields of chemical research and drug development.
References
The Strategic Role of 2-(1H-1,2,4-triazol-1-yl)acetonitrile in Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-1,2,4-triazol-1-yl)acetonitrile is a pivotal chemical intermediate, holding a significant position in the landscape of pharmaceutical research and development. Its structural features, particularly the reactive nitrile group and the versatile 1,2,4-triazole ring, make it a valuable building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on its role in the development of potent antifungal agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₄H₄N₄ |
| Molecular Weight | 108.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 55-58 °C |
| Boiling Point | 312.9 °C at 760 mmHg |
| CAS Number | 81606-79-3 |
Synthesis of this compound
The primary route for the synthesis of this compound is the N-alkylation of 1H-1,2,4-triazole with a haloacetonitrile, most commonly chloroacetonitrile. This reaction can produce a mixture of N1 and N4-alkylated isomers. The regioselectivity of the alkylation is a critical aspect of the synthesis, influenced by factors such as the choice of base, solvent, and reaction temperature.
A typical workflow for the synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: N-Alkylation of 1H-1,2,4-triazole
The following protocol is a representative example for the synthesis of this compound.
Materials:
-
1H-1,2,4-triazole
-
Chloroacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.05 eq) in anhydrous DMF, a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of chloroacetonitrile (1.0 eq) in anhydrous DMF is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution at 0 °C.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 60-80% | [General synthetic methods for N-alkylation of triazoles] |
| Isomer Ratio (N1:N4) | Varies (can be optimized by choice of base and solvent) | [1] |
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR | Characteristic signals for the triazole protons and the methylene protons adjacent to the nitrile and triazole ring. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the triazole ring, the methylene carbon, and the nitrile carbon. |
| IR Spectroscopy | A prominent absorption band for the nitrile (C≡N) stretching vibration, typically around 2250 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Application as a Key Intermediate in Antifungal Drug Synthesis
This compound is a crucial precursor in the synthesis of several triazole-based antifungal drugs, including voriconazole. The nitrile group can be readily transformed into other functional groups, and the triazole moiety is a key pharmacophore in these drugs, responsible for inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.
The following diagram illustrates a simplified reaction pathway for the synthesis of a key intermediate for voriconazole, starting from this compound.
Caption: Simplified pathway to a voriconazole intermediate.
Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol details the conversion of this compound to a key ketone intermediate.
Materials:
-
This compound
-
1-Bromo-2,4-difluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (aqueous solution)
Procedure:
-
A Grignard reagent is prepared by reacting 1-bromo-2,4-difluorobenzene with magnesium turnings in anhydrous THF.
-
A solution of this compound in anhydrous THF is added dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography or recrystallization to yield 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Quantitative Data for Subsequent Steps:
The subsequent steps to synthesize voriconazole from this ketone intermediate involve complex stereoselective reactions, and the yields are highly dependent on the specific patented procedures used.[2][3]
Conclusion
This compound is an indispensable intermediate in medicinal chemistry, particularly for the synthesis of triazole antifungal agents. Its straightforward synthesis via N-alkylation of 1,2,4-triazole, coupled with the reactivity of its nitrile group, provides a versatile platform for the construction of complex, biologically active molecules. The detailed understanding of its synthesis, properties, and reaction pathways is crucial for researchers and scientists in the field of drug discovery and development. The methodologies outlined in this guide offer a solid foundation for the efficient and strategic utilization of this key chemical building block.
References
The Dawn of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of clinically significant drugs. This technical guide delves into the seminal discovery and rich history of 1,2,4-triazole compounds, tracing their evolution from early synthetic curiosities to their current status as indispensable therapeutic agents. We will explore the foundational synthetic methodologies, the groundbreaking discovery of their biological activities, and the mechanistic insights that propelled their development, particularly as revolutionary antifungal agents. This document provides detailed experimental protocols for key historical syntheses, quantitative biological data for prominent derivatives, and visualizations of the critical ergosterol biosynthesis pathway and the historical development workflow to offer a comprehensive resource for researchers in the field.
The Genesis of a Versatile Scaffold: Early Synthesis and Discovery
The story of 1,2,4-triazoles begins in the late 19th and early 20th centuries with the pioneering work of organic chemists exploring new heterocyclic systems. Two classical methods, the Pellizzari and Einhorn-Brunner reactions, laid the groundwork for the synthesis of this important class of compounds.
The Pellizzari reaction , first reported by Guido Pellizzari in 1911, provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[1] This reaction, though often requiring high temperatures, was a foundational method for accessing the 1,2,4-triazole ring.
Shortly after, the Einhorn-Brunner reaction , described by Alfred Einhorn in 1905 and further developed by Karl Brunner in 1914, offered an alternative pathway.[2][3] This reaction involves the condensation of diacylamines (imides) with hydrazines to form substituted 1,2,4-triazoles.[2][3]
For many years, 1,2,4-triazoles remained primarily of academic interest. However, the mid-20th century witnessed a surge in the exploration of the biological activities of synthetic organic compounds, which eventually led to the discovery of the remarkable therapeutic potential of the 1,2,4-triazole nucleus.
The Antifungal Revolution: From Imidazoles to Triazoles
The discovery of azole antifungals in 1969, starting with imidazole derivatives like clotrimazole and miconazole, marked a significant advancement in the treatment of fungal infections.[4] These compounds were found to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] However, the early imidazoles were associated with limitations, including hepatotoxicity and a relatively narrow spectrum of activity.
This spurred the development of the triazole class of antifungals. The replacement of the imidazole ring with a 1,2,4-triazole moiety led to compounds with a markedly improved therapeutic profile. Triazoles exhibited greater specificity for the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, compared to its human counterpart, resulting in reduced toxicity.[5][6] They also demonstrated broader antifungal activity and better pharmacokinetic properties.[6] Terconazole was the first triazole antifungal to be developed, followed by the blockbuster drugs itraconazole and fluconazole, which revolutionized the management of systemic fungal infections.[4]
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of azole antifungals, including the 1,2,4-triazoles, is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) .[5] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.
The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This blockade of ergosterol synthesis leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, disrupting its structure and function, and ultimately inhibiting fungal growth.
dot
References
- 1. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
A Comprehensive Review of the Synthesis of 1,2,4-Triazoles: A Technical Guide for Researchers
Introduction: The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth review of the key synthetic methodologies for constructing the 1,2,4-triazole ring, intended for researchers, scientists, and professionals in the field of drug development. Both classical and modern synthetic strategies are covered, complete with detailed experimental protocols, comparative quantitative data, and visualizations of reaction pathways.
Classical Synthetic Methods
The foundational methods for the synthesis of 1,2,4-triazoles, namely the Pellizzari, Einhorn-Brunner, and Maury-Bülow reactions, have long been the cornerstones of constructing this heterocyclic system. While often requiring harsh reaction conditions, they remain relevant for their straightforwardness and utility in generating a diverse range of substituted 1,2,4-triazoles.
Pellizzari Reaction
Discovered by Guido Pellizzari, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide with an acylhydrazide.[3] The reaction typically requires high temperatures and can be performed neat or in a high-boiling solvent.[3]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
-
Materials: Benzamide, Benzoylhydrazide, high-boiling solvent (e.g., nitrobenzene or diphenyl ether) or neat conditions.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.
-
Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature, which should result in the solidification of the product.
-
Triturate the solid product with ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[4]
-
Quantitative Data for the Pellizzari Reaction
| Amide | Acylhydrazide | Conditions | Time (h) | Yield (%) | Reference |
| Benzamide | Benzoylhydrazide | 220-250°C, neat | 2-4 | Moderate | [3] |
| Substituted Amide | Substituted Acylhydrazide | Microwave, 150°C | 2 | Good | [5] |
Note: Yields are often described qualitatively in the literature for this reaction under thermal conditions. Microwave-assisted protocols generally report higher yields.
Reaction Mechanism: Pellizzari Reaction
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines or their derivatives.[6] A key feature of this reaction is its regioselectivity when unsymmetrical imides are used; the acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting 1,2,4-triazole.
Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole
-
Materials: Dibenzamide (1 equivalent), Phenylhydrazine (1.1 equivalents), Glacial Acetic Acid (solvent).
-
Procedure:
-
A mixture of dibenzamide and phenylhydrazine in glacial acetic acid is heated under reflux for 4 hours.
-
The reaction mixture is allowed to cool to room temperature, leading to the precipitation of the product.
-
The precipitated solid is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol.
-
The solid is then recrystallized from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.
-
Quantitative Data for the Einhorn-Brunner Reaction
| Diacylamine (Imide) | Hydrazine | Conditions | Time (h) | Yield (%) | Reference |
| Dibenzamide | Phenylhydrazine | Acetic Acid, Reflux | 4 | Good | |
| N-acetyl-N-trifluoroacetylamine | Phenylhydrazine | Acetic Acid, Reflux | 2-8 | Varies | [7] |
Note: Yields are highly dependent on the specific substrates used.
Reaction Mechanism: Einhorn-Brunner Reaction
Maury-Bülow Reaction
The Maury-Bülow reaction is a classical method for the synthesis of 1,2,4-triazoles involving the reaction of hydrazines with diacylamines. While historically significant, detailed, modern experimental protocols are less commonly cited in recent literature compared to the Pellizzari and Einhorn-Brunner reactions. The general principle involves the condensation of a hydrazine derivative with a diacylamine, often under acidic conditions, similar to the Einhorn-Brunner reaction. Researchers interested in this method may need to refer to older literature for specific procedural details.
Modern Synthetic Methods
In recent years, the development of more efficient and environmentally friendly synthetic methodologies has been a major focus. Microwave-assisted synthesis and click chemistry have emerged as powerful tools for the rapid and high-yielding synthesis of 1,2,4-triazoles and their isomers.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase product yields, and enhance the purity of 1,2,4-triazole derivatives. This technique often allows for solvent-free conditions, aligning with the principles of green chemistry.
Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
-
Materials: Aromatic hydrazide (0.005 moles), Substituted nitrile (0.0055 moles), Potassium carbonate (0.0055 moles), n-Butanol (10 mL).
-
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated substituted 1,2,4-triazole product can be collected by filtration and recrystallized from ethanol.[5]
-
Quantitative Data for Microwave-Assisted 1,2,4-Triazole Synthesis
| Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference |
| Hydrazine derivative | Formamide | 160°C | 10 min | Good | |
| Aromatic hydrazide | Substituted nitrile | 150°C, K₂CO₃, n-Butanol | 2 h | Good | [5] |
| Thioether-containing starting materials | - | - | 15 min | 81 | |
| Piperazine-azole-fluoroquinolone precursors | Ethanol | - | 30 min | 96 | |
| Amide derivatives | Hydrazines | - | 1 min | 85 |
Experimental Workflow: Microwave-Assisted Synthesis
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While the most prominent application of "click chemistry" in this context, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), primarily yields 1,2,3-triazoles, its importance and the structural similarity of the products warrant its inclusion. This reaction is renowned for its high efficiency, mild reaction conditions, and broad substrate scope.[2]
Experimental Protocol: Conventional CuAAC Synthesis of a 1,2,3-Triazole
-
Materials: Benzyl bromide (0.84 mmol), Sodium azide (0.92 mmol), CuSO₄ (0.042 mmol), Sodium ascorbate (0.126 mmol), Phenylacetylene (0.84 mmol), tert-butyl alcohol/water (1:1, 4 mL).
-
Procedure:
-
In a vial, combine benzyl bromide, sodium azide, CuSO₄, sodium ascorbate, and phenylacetylene in the tert-butyl alcohol/water mixture.
-
Cap the vial and stir vigorously for 60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through silica gel with ethyl acetate.
-
Remove the solvent under reduced pressure to obtain the solid product.[6]
-
Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition
| Alkyne | Azide | Catalyst System | Time | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuSO₄/Sodium ascorbate | 60 min | 66 | [6] |
| Various alkynes | Various azides | CuI | 24 h | 70-90 | |
| Terminal alkynes | Hydrazoic acid (in situ) | Cu(I) with ligand | Room Temp | High |
Logical Relationship: Conventional vs. Electrochemical CuAAC
Conclusion
The synthesis of 1,2,4-triazoles is a rich and evolving field. Classical methods such as the Pellizzari and Einhorn-Brunner reactions provide reliable, albeit sometimes harsh, routes to these important heterocycles. The advent of modern techniques, particularly microwave-assisted synthesis, has significantly improved the efficiency, yield, and environmental footprint of 1,2,4-triazole synthesis. Furthermore, the principles of click chemistry, while primarily applied to the synthesis of 1,2,3-triazoles, offer valuable lessons in reaction efficiency and modularity that can inspire further innovation in the synthesis of all triazole isomers. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic design and execution of synthetic routes to novel 1,2,4-triazole-based compounds for drug discovery and development.
References
The Core Mechanism of 1,2,4-Triazole Compounds: A Technical Guide
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring, containing three nitrogen atoms and two carbon atoms, serves as a versatile framework for the development of drugs with a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the primary mechanisms of action of 1,2,4-triazole-containing compounds, with a focus on their antifungal and anticancer activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary and most well-elucidated mechanism of action for the antifungal activity of 1,2,4-triazole compounds is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3][4][5] This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[3][6]
The nitrogen atom at the N4 position of the 1,2,4-triazole ring plays a crucial role by coordinating with the heme iron atom at the active site of the CYP51 enzyme.[1] This binding event blocks the conversion of lanosterol to ergosterol.[1][6] The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[1][7] Many widely used antifungal drugs, such as fluconazole, itraconazole, and voriconazole, are based on this mechanism of action.[1][6]
A secondary mechanism of action for triazole antifungals has also been identified, which involves the induction of negative feedback on HMG-CoA reductase, further downregulating the ergosterol biosynthesis pathway.[7]
Anticancer Mechanisms of Action: A Multifaceted Approach
The anticancer activity of 1,2,4-triazole derivatives is more diverse and involves the modulation of various signaling pathways and the inhibition of multiple key enzymes essential for cancer cell proliferation, survival, and metastasis.[8][9]
1. Kinase Inhibition: A significant number of 1,2,4-triazole compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for signal transduction pathways that control cell growth and division.[10] Notable targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11]
-
Epidermal Growth Factor Receptor (EGFR): By inhibiting EGFR, these compounds can halt the signaling cascade that leads to cell proliferation.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This is a critical pathway for cell survival and proliferation, and its inhibition by 1,2,4-triazole derivatives can induce apoptosis in cancer cells.
2. Other Enzyme Inhibition:
-
Topoisomerases: Interference with topoisomerase enzymes disrupts DNA replication and repair mechanisms in rapidly dividing cancer cells.
-
Aromatase: Certain 1,2,4-triazole-containing drugs, such as letrozole and anastrozole, are potent aromatase inhibitors.[12] They block the synthesis of estrogen and are effectively used in the treatment of hormone-dependent breast cancer.[11]
3. DNA Interaction and Apoptosis Induction: Some 1,2,4-triazole derivatives can directly interact with DNA or modulate apoptotic and autophagic pathways to induce programmed cell death in cancer cells.
Quantitative Data on Biological Activity
The efficacy of 1,2,4-triazole compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) for antifungal activity and their half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition activities.
Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Drug | Fungal Species | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [13] |
| Itraconazole | Aspergillus fumigatus | 0.25 - 2.0 | [13] |
| Voriconazole | Candida krusei | 0.03 - 1.0 | [13] |
| Compound 36 | Various bacterial species | 200 | [13] |
| Compound 37 | C. albicans and A. niger | Not specified | [13] |
| Compound 22i | C. albicans and C. glabrata | Equipotent to ketoconazole | [4] |
Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 5-FU (Standard) | HCT116 | 25.36 | - | [2] |
| Compound T2 | HCT116 | 3.84 | Not specified | [2] |
| Compound T7 | HCT116 | 3.25 | Not specified | [2] |
| Compound 58a | PC-3 (Prostate) | 26.0 | EGFR, Akt, PI3K inhibition | [4] |
| Compound 59a | MCF-7 (Breast) | 7.9 µg/mL | VEGFR-2, p38α MAPK inhibition | [4] |
| Compound 62i | HT-29 (Colon) | 0.90 | c-Kit, RET, FLT3 inhibition | [10] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27/M38 Guidelines)
This protocol is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-(1H-1,2,4-triazol-1-yl)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties, metabolic stability, and diverse biological activities.[1][2] This five-membered heterocycle can act as a bioisostere for amide, ester, and carboxylic acid functionalities, enhancing drug-target interactions.[2][3] The compound 2-(1H-1,2,4-triazol-1-yl)acetonitrile serves as a crucial building block for the synthesis of various biologically active molecules, demonstrating significant potential in the development of novel therapeutics. Its derivatives have shown promise as anticancer, antimicrobial, antiviral, and neuroprotective agents.[4][5][6][7] This document provides detailed application notes and experimental protocols related to the synthesis and medicinal chemistry applications of this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 1H-1,2,4-triazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. The reaction is generally carried out in the presence of a base to deprotonate the triazole ring, facilitating nucleophilic attack on the haloacetonitrile. The regioselectivity of the alkylation is a key consideration, as substitution can occur at the N1 or N4 position of the triazole ring. However, under appropriate conditions, the N1-substituted product is predominantly formed.[8][9]
Experimental Protocol: Synthesis of this compound
Materials:
-
1H-1,2,4-triazole
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole (1 equivalent) in anhydrous DMF.
-
Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes. Alternatively, for a stronger base, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) can be used, in which case the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: To the stirred suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.
Medicinal Chemistry Applications
Anticancer Activity: Aromatase Inhibitors
The this compound scaffold is a cornerstone in the development of non-steroidal aromatase inhibitors, a critical class of drugs for the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[10] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. By inhibiting this enzyme, these drugs reduce estrogen levels, thereby suppressing the growth of estrogen-dependent tumors. Letrozole and Anastrozole are prominent examples of drugs based on this scaffold.
References
- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 7. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Derivatives from 2-(1H-1,2,4-triazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 2-(1H-1,2,4-triazol-1-yl)acetonitrile. This versatile starting material possesses an active methylene group, making it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and drug development. The protocols outlined below are based on established chemical transformations and provide a foundation for the exploration of novel derivatives.
Introduction
The 1,2,4-triazole moiety is a key pharmacophore found in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The strategic functionalization of this compound allows for the introduction of various substituents, enabling the systematic investigation of structure-activity relationships (SAR) and the development of new therapeutic agents. The primary routes for derivatization focus on the reactivity of the activated methylene group adjacent to the nitrile and triazole functionalities.
Key Synthetic Strategies
The principal synthetic pathways for the derivatization of this compound include:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated nitrile derivatives. This reaction is a cornerstone for carbon-carbon bond formation.[1][2]
-
Alkylation: Introduction of alkyl or arylalkyl groups at the active methylene position.
-
Reaction with Carbon Disulfide: Formation of dithiomethylene compounds, which can serve as intermediates for further cyclization reactions.
These strategies provide access to a wide array of complex molecular architectures.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Aromatic Aldehydes
This protocol describes the synthesis of 2-(1H-1,2,4-triazol-1-yl)-3-arylacrylonitrile derivatives via a Knoevenagel condensation reaction.[1][2]
Reaction Scheme:
[NC-CH2-(1H-1,2,4-triazol-1-yl)] + [R-X] --(Base)--> [NC-CH(R)-(1H-1,2,4-triazol-1-yl)] + HX```
Materials:
-
This compound
-
Alkyl Halide (e.g., methyl iodide, benzyl bromide)
-
Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of a suitable base (e.g., Sodium Hydride, 1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Alkyl Halide | Base | Reaction Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | 6 | 75 |
| 2 | Benzyl Bromide | K2CO3 | 8 | 82 |
| 3 | Ethyl Bromide | NaH | 7 | 70 |
Note: Yields are representative and may vary.
Protocol 3: Synthesis of 5-amino-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazole-4-carbonitrile
This protocol describes a potential cyclization reaction to form a pyrazolotriazole derivative.
Reaction Scheme:
This is a hypothetical reaction based on the reactivity of the starting material and general principles of heterocyclic synthesis.
Materials:
-
This compound
-
Hydrazine hydrate
-
Appropriate co-reactant for pyrazole formation (e.g., a dicarbonyl compound or its equivalent)
-
Solvent (e.g., Ethanol)
Procedure (Hypothetical):
-
A mixture of this compound and a suitable cyclizing agent in ethanol is treated with hydrazine hydrate.
-
The reaction mixture is heated under reflux for a specified period.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization.
Note: This is a proposed synthetic route and would require experimental validation and optimization.
Visualizations
Caption: Workflow for Knoevenagel Condensation.
Caption: Alkylation Reaction Pathway.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkyl halides can be toxic and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthetic protocols described herein provide a robust foundation for the synthesis of novel derivatives of this compound. The versatility of the active methylene group allows for a wide range of chemical transformations, paving the way for the development of new compounds with potential therapeutic value. Further exploration of different reaction conditions, catalysts, and substrates is encouraged to expand the chemical space accessible from this valuable starting material.
References
Application Notes and Protocols: 2-(1H-1,2,4-triazol-1-yl)acetonitrile as a Precursor for Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(1H-1,2,4-triazol-1-yl)acetonitrile as a versatile precursor for the synthesis of novel antifungal agents. The document details the mechanism of action of triazole antifungals, presents quantitative data on their efficacy, and provides detailed experimental protocols for their synthesis and evaluation.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the development of new and effective antifungal agents.[1][2] The 1,2,4-triazole moiety is a critical pharmacophore present in a variety of successful antifungal drugs, including fluconazole, itraconazole, and voriconazole.[1][2] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][3][4][5] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth and replication.[4][6]
This compound is a key building block for the synthesis of a wide range of triazole-based antifungal candidates. Its reactive nitrile group and the inherent antifungal properties of the triazole ring make it an attractive starting material for medicinal chemists.
Mechanism of Action of Triazole Antifungals
Triazole antifungal agents exert their effect by targeting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][4][5] The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding.[6][7] This inhibition blocks the conversion of lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to fungistatic or fungicidal activity.[3][4]
Figure 1: Mechanism of action of triazole antifungal agents.
Antifungal Activity of 1,2,4-Triazole Derivatives
Numerous studies have demonstrated the potent antifungal activity of various 1,2,4-triazole derivatives against a broad spectrum of pathogenic fungi. The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds against common fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 1a (R = 7Cl) | Aspergillus fumigatus | 0.25 | [2] |
| Compound 5a | Candida parapsilosis | 0.0313 | [2] |
| Compound 5a | Candida albicans | 0.0313 | [2] |
| Compounds with 1,2,3-benzotriazine-4-one | Candida albicans | 0.0156 - 2.0 | [2] |
| Compounds with 1,2,3-benzotriazine-4-one | Cryptococcus neoformans | 0.0156 - 2.0 | [2] |
| Compound 10k | Aspergillus spp. | 0.125 - 1 | [2] |
| Compounds IVe, f, i, j | Various pathogenic fungi | Equal or more potent than ketoconazole | [8] |
| Synthesized Triazole Derivatives | Microsporum gypseum | Superior or comparable to ketoconazole | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Novel Triazole Antifungal Agent
This protocol describes a general method for the synthesis of a 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol derivative, a class of compounds that has shown significant antifungal activity.[8]
Materials:
-
This compound
-
2,4-Difluorobenzaldehyde
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Substituted thiol
-
Sodium hydroxide
-
Tetrabutylammonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Epoxide Intermediate:
-
To a solution of this compound in anhydrous THF at -78°C, slowly add a solution of a suitable Grignard reagent (e.g., methylmagnesium bromide in THF).
-
Stir the reaction mixture at -78°C for 30 minutes.
-
Add a solution of 2,4-difluorobenzaldehyde in anhydrous THF to the reaction mixture and stir for 2 hours at -78°C.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography.
-
To a solution of the purified alcohol in THF, add sodium hydroxide and tetrabutylammonium bromide, and stir at room temperature to form the epoxide.
-
-
Synthesis of the Final Product:
-
To a solution of the epoxide intermediate in ethanol, add the desired substituted thiol and a catalytic amount of a base (e.g., sodium hydroxide).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol derivative.
-
Figure 2: General workflow for the synthesis of a triazole antifungal agent.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.
Materials:
-
Synthesized triazole compounds
-
Standard antifungal drugs (e.g., fluconazole, ketoconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on appropriate agar plates.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the fungal suspension in RPMI-1640 medium to the desired final concentration.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plates containing the drug dilutions.
-
Include a positive control (fungal inoculum without any drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
-
The MIC can be determined visually or by measuring the optical density at a specific wavelength using a microplate reader.
-
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Insertion Reactions with 2-(1H-1,2,4-triazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield a specific, published experimental procedure for C-H insertion reactions directly involving 2-(1H-1,2,4-triazol-1-yl)acetonitrile. The following application notes and protocols are therefore based on established principles of C-H functionalization of related heterocyclic and acetonitrile-containing compounds. These are intended as a starting point for research and require experimental validation and optimization.
Introduction
This compound is a molecule of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmaceuticals. The development of C-H insertion reactions involving this substrate would provide a powerful and atom-economical method for the synthesis of novel, functionalized triazole derivatives, thereby accelerating drug discovery efforts. The acidic nature of the C-H bonds of the methylene group adjacent to the nitrile and triazole moieties suggests potential for various C-H functionalization strategies.
Potential Applications in Drug Development
-
Lead Optimization: Rapid diversification of lead compounds containing the this compound core structure to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: Functionalization of this fragment to build more complex molecules with improved binding affinities.
-
Synthesis of Novel Heterocyclic Scaffolds: Intramolecular C-H insertion reactions could lead to the formation of novel fused triazole ring systems.
Proposed Experimental Protocols
Based on analogous reactions reported in the literature for related substrates, the following are proposed starting points for the development of C-H insertion reactions with this compound.
Protocol 1: Proposed Rhodium(II)-Catalyzed Intermolecular C-H Insertion with a Diazo Compound
This protocol is adapted from established procedures for rhodium-catalyzed C-H insertion reactions. The choice of a rhodium(II) catalyst is based on its well-documented efficacy in activating diazo compounds for C-H insertion.
Reaction Scheme:
Materials:
-
This compound
-
Diazo compound (e.g., ethyl 2-diazoacetate)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen rhodium(II) catalyst (1-5 mol%).
-
Dissolve the starting materials in the anhydrous solvent (concentration typically 0.1 M).
-
To this solution, add the diazo compound (1.1-1.5 eq) dropwise over a period of 1-2 hours at the desired reaction temperature. The reaction temperature can be varied from room temperature to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Proposed Optimization Parameters:
| Parameter | Range to be Tested | Rationale |
| Rhodium(II) Catalyst | Rh₂(OAc)₄, Rh₂(TFA)₄, Rh₂(esp)₂ | Ligands on the rhodium center can influence reactivity and selectivity. |
| Solvent | DCM, DCE, Acetonitrile, Toluene | Solvent polarity can affect catalyst solubility and reaction rate. |
| Temperature | 25 °C to 80 °C | To balance reaction rate with potential side reactions. |
| Diazo Compound Concentration | 0.1 M to 0.5 M | To optimize reaction kinetics and minimize dimerization of the diazo compound. |
Protocol 2: Proposed Palladium-Catalyzed Direct C-H Arylation
This protocol is based on direct arylation methods developed for other nitrogen-containing heterocycles. The C-H bond on the triazole ring could potentially be a site for direct arylation.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, iodobenzene) or aryl triflate
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., PPh₃, PCy₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOAc)
-
Anhydrous solvent (e.g., DMF, DMA, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the aryl halide/triflate (1.2 eq), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the purified product by NMR and mass spectrometry.
Proposed Optimization Parameters:
| Parameter | Range to be Tested | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | To find the most active palladium source. |
| Ligand | PPh₃, P(o-tol)₃, XPhos, SPhos | Ligand choice is crucial for catalytic activity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOAc | Base strength can significantly impact the C-H activation step. |
| Solvent | Toluene, Dioxane, DMF, DMA | Solvent can influence the solubility of reagents and the reaction outcome. |
Visualizations
Caption: Proposed workflow for Rh(II)-catalyzed C-H insertion.
Caption: Proposed workflow for Pd-catalyzed direct C-H arylation.
Application of 2-(1H-1,2,4-triazol-1-yl)acetonitrile in the Development of iNOS Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) that can contribute to tissue damage in various inflammatory diseases. Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in a variety of therapeutic agents. This document outlines the application of 2-(1H-1,2,4-triazol-1-yl)acetonitrile as a versatile starting material for the synthesis of novel iNOS inhibitors. The acetonitrile moiety provides a reactive handle for the introduction of diverse functionalities, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
iNOS Signaling Pathway
The expression of iNOS is tightly regulated by a complex network of signaling pathways, primarily activated by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFNγ). Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.
Caption: Simplified iNOS signaling pathway.
Synthetic Approach: A Representative Protocol
The following is a generalized synthetic protocol for the derivatization of this compound to generate a library of potential iNOS inhibitors. This protocol is based on established chemical transformations for similar heterocyclic compounds.
Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1,2,4-triazole compounds. These heterocyclic compounds are of significant interest in the pharmaceutical and agricultural industries due to their potent antifungal and fungicidal properties. Robust and reliable analytical methods are crucial for therapeutic drug monitoring, quality control, and environmental analysis. The following application notes and protocols detail methodologies for both reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC), catering to the diverse polarity of triazole derivatives.
Method Selection and Overview
The choice between RP-HPLC and HILIC is primarily dictated by the polarity of the target 1,2,4-triazole analyte. Non-polar to moderately polar compounds are well-suited for RP-HPLC, while highly polar triazoles are better resolved using HILIC.
A logical approach to method selection is outlined in the diagram below:
Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for the analysis of common 1,2,4-triazole compounds.
Table 1: HPLC-UV/MS Quantitative Data for Triazole Antifungal Drugs in Human Plasma/Serum
| Analyte | LLOQ (mg/L) | Linearity Range (mg/L) | Recovery (%) | Reference |
| Voriconazole | 0.05 - 0.5 | 0.05 - 20.0 | ~100% | [1] |
| Itraconazole | 0.05 - 0.5 | 0.05 - 20.0 | ~100% | [1] |
| Posaconazole | 0.25 | 0.25 - 20.0 | ~100% | [1] |
| Hydroxyitraconazole | 0.05 | 0.05 - 20.0 | ~100% | [1] |
Table 2: UPLC-MS/MS Quantitative Data for Triazole Fungicides in Soil and Produce
| Analyte | LLOQ (µg/kg) | Linearity Range (µg/kg) | Recovery (%) | Reference |
| Propiconazole | 1.1 - 4.0 | Not Specified | Not Specified | [2] |
| Tebuconazole | Not Specified | Not Specified | Not Specified | |
| Cyproconazole | 0.01 mg/kg | Not Specified | Not Specified | [2] |
Experimental Workflow
A general experimental workflow for the HPLC analysis of 1,2,4-triazole compounds is depicted below. This workflow outlines the key stages from sample receipt to final data analysis.
Caption: General experimental workflow for HPLC analysis of 1,2,4-triazole compounds.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Triazole Antifungals in Biological Matrices
This protocol is a general procedure for the analysis of triazole antifungals (e.g., Voriconazole, Itraconazole) in serum or plasma, adapted from established methods.[1][2]
1. Materials and Reagents:
-
HPLC grade acetonitrile and water
-
Reference standards of the triazole compounds
-
Drug-free serum/plasma for calibration standards and quality controls
-
0.45 µm syringe filters
-
Methanol
-
1.0 M perchloric acid (optional, for protein precipitation)[3][4]
-
Internal standard (e.g., naproxen, flavone)[3]
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Sample Preparation (Protein Precipitation):
-
To 200 µL of serum/plasma sample, add 400 µL of cold acetonitrile.[2]
-
Alternatively, for a different protein precipitation method, add 100 µl of 1.0 M perchloric acid and methanol to 100 µl of sample.[3][4]
-
Vortex the mixture for 1 minute to precipitate proteins.[2]
-
Centrifuge at 10,000 rpm for 10 minutes.[2]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[2]
-
Inject the filtered supernatant into the HPLC system.
4. Standard Preparation:
-
Prepare a stock solution of the triazole standard in methanol or acetonitrile (e.g., 1 mg/mL).[1][2]
-
Prepare a series of working standards by spiking drug-free serum/plasma with the stock solution to achieve the desired concentration range for the calibration curve.[1][2]
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.[2]
5. HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)[2]
-
Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water. A common starting point is 60:40 (v/v) acetonitrile:water.[2] For a gradient elution, a mixture of 0.01 M phosphate buffer (pH 3.5) and acetonitrile can be used.[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the wavelength of maximum absorbance for the specific triazole (e.g., ~260 nm).[2][5]
-
Injection Volume: 25-50 µL[5]
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Triazole Compounds
This protocol is designed for the analysis of highly polar 1,2,4-triazole compounds that are not well-retained on reversed-phase columns.[6]
1. Materials and Reagents:
-
HPLC grade acetonitrile and water
-
Ammonium formate or trifluoroacetic acid (TFA)
-
Reference standards of the polar triazole compounds
-
A suitable sample diluent (e.g., 90:10 (v/v) acetonitrile:water)
2. Instrumentation:
-
HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector
-
HILIC analytical column (e.g., Zwitterionic ZIC-HILIC or Amide column)
-
Data acquisition and processing software
3. Sample Preparation:
-
Dissolve the sample in a suitable diluent that is compatible with the HILIC mobile phase. A mixture of 90:10 (v/v) acetonitrile:water is a good starting point.[2]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[2]
4. Standard Preparation:
-
Prepare a stock solution of the polar triazole standard in a suitable solvent (e.g., water or a small amount of methanol).[2]
-
Prepare a series of working standards by diluting the stock solution with the sample diluent to create a calibration curve.
5. HPLC Conditions:
-
Column: HILIC column (e.g., Coresep 100, 4.6 x 150 mm)[6]
-
Mobile Phase: A gradient of a high concentration of acetonitrile (e.g., 95%) with an aqueous buffer, decreasing the acetonitrile concentration over time to elute the analytes. For example, Mobile Phase A: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3; Mobile Phase B: 50% Acetonitrile with 10 mM Ammonium Formate, pH 3.[2] An isocratic mobile phase of acetonitrile/water with TFA can also be used.[6][7]
-
Detection: UV at a low wavelength (e.g., 200-205 nm) or MS detection.[6][8]
-
Injection Volume: 5 µL[6]
These protocols provide a solid foundation for the development and implementation of HPLC methods for the analysis of 1,2,4-triazole compounds. Method validation should always be performed to ensure accuracy, precision, and reliability for the specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. agilent.com [agilent.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Using 2-(1H-1,2,4-triazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial properties. This document provides a detailed overview of the synthesis of novel antimicrobial agents utilizing 2-(1H-1,2,4-triazol-1-yl)acetonitrile as a key starting material. It includes a hypothetical synthetic pathway, detailed experimental protocols, and methods for antimicrobial evaluation. The provided data and methodologies are based on established principles of organic synthesis and antimicrobial testing for analogous 1,2,4-triazole derivatives, offering a foundational framework for the development of new therapeutic candidates.
Introduction
The 1,2,4-triazole ring is a privileged scaffold in the design of therapeutic agents due to its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability.[1][2] While a diverse range of 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial effects, the specific use of this compound as a precursor for potent antimicrobial agents is an area ripe for exploration. The nitrile group in this starting material offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric features to modulate antimicrobial activity and selectivity.
This document outlines a prospective synthetic route starting from this compound to generate a library of novel triazole derivatives. Furthermore, it provides detailed protocols for the synthesis and subsequent in vitro evaluation of their antimicrobial efficacy against a panel of clinically relevant bacterial and fungal strains.
Hypothetical Synthetic Pathway
The proposed synthetic strategy leverages the reactivity of the nitrile group in this compound. A plausible approach involves the conversion of the nitrile to a thioamide, followed by cyclization with various α-haloketones to yield substituted thiazole-triazole hybrids. This class of compounds is of interest due to the known antimicrobial activities associated with both thiazole and triazole moieties.
Caption: Proposed synthesis workflow for novel thiazole-triazole hybrids.
Experimental Protocols
Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide (Intermediate Thioamide)
Materials:
-
This compound
-
Hydrogen sulfide (gas)
-
Pyridine
-
Triethylamine
-
Ethanol
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (10 mmol) in a mixture of pyridine (20 mL) and triethylamine (5 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture in an ice bath.
-
Bubble hydrogen sulfide gas through the solution for 4-6 hours with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude thioamide.
-
Recrystallize the crude product from ethanol to obtain pure 2-(1H-1,2,4-triazol-1-yl)ethanethioamide.
General Procedure for the Synthesis of Novel 2-((1H-1,2,4-triazol-1-yl)methyl)-thiazole Derivatives (Thiazole-Triazole Hybrids)
Materials:
-
2-(1H-1,2,4-triazol-1-yl)ethanethioamide
-
Various substituted α-haloketones (e.g., 2-bromoacetophenone derivatives)
-
Absolute ethanol
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-(1H-1,2,4-triazol-1-yl)ethanethioamide (5 mmol) in absolute ethanol (20 mL).
-
Add the respective α-haloketone (5 mmol) to the solution.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with a saturated solution of sodium bicarbonate to neutralize any acid formed.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure thiazole-triazole hybrid.
Antimicrobial Activity Evaluation
The synthesized compounds should be screened for their in vitro antimicrobial activity against a panel of pathogenic microorganisms.
Microorganisms
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Synthesized compounds
-
M Mueller-Hinton Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Microbial inoculums (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds and standard drugs in the appropriate broth in a 96-well microtiter plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determine the MIC by visual inspection of the lowest concentration that shows no turbidity.
Data Presentation
The antimicrobial activity of the synthesized compounds should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) in µg/mL of Novel Thiazole-Triazole Hybrids.
| Compound ID | R-group on Thiazole | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| TTA-1 | Phenyl | 16 | 8 | 32 | 64 | 16 | 32 |
| TTA-2 | 4-Chlorophenyl | 8 | 4 | 16 | 32 | 8 | 16 |
| TTA-3 | 4-Nitrophenyl | 4 | 2 | 8 | 16 | 4 | 8 |
| TTA-4 | 4-Methoxyphenyl | 32 | 16 | 64 | >64 | 32 | 64 |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | - | 2 | 4 |
Potential Mechanism of Action
The antimicrobial mechanism of triazole derivatives often involves the inhibition of key enzymes essential for microbial survival. For fungi, a common target is lanosterol 14α-demethylase (CYP51), an enzyme involved in ergosterol biosynthesis, which is a crucial component of the fungal cell membrane. For bacteria, potential targets could include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.
Caption: Putative mechanism of antifungal action.
Conclusion
The synthetic pathway and protocols detailed in this document provide a robust framework for the development of novel antimicrobial agents derived from this compound. The proposed thiazole-triazole hybrids represent a promising class of compounds for further investigation. Systematic variation of the substituents on the thiazole ring will be crucial for establishing structure-activity relationships and optimizing the antimicrobial potency and spectrum of these novel agents. Further studies, including determination of the mechanism of action and in vivo efficacy, will be necessary to fully assess their therapeutic potential.
References
Application Notes and Protocols for the Synthesis of Spirocyclic Derivatives Using 2-(1H-1,2,4-triazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel spirocyclic derivatives utilizing 2-(1H-1,2,4-triazol-1-yl)acetonitrile as a key building block. The protocols outlined below are based on established synthetic methodologies, including the Knoevenagel condensation followed by intramolecular cyclization, and offer a versatile route to complex heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Introduction
Spirocyclic scaffolds are three-dimensional structures that have gained significant attention in drug design due to their conformational rigidity and novel chemical space occupancy. The incorporation of the 1,2,4-triazole moiety is also of high interest, as this heterocycle is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The title compound, this compound, possesses an active methylene group adjacent to both the triazole ring and a nitrile group, making it an ideal precursor for the construction of diverse molecular architectures.
This document details two potential synthetic strategies for the creation of spirocyclic derivatives from this compound:
-
Proposed Synthesis of Spiro[indole-3,4'-pyrrolidine] Derivatives: A plausible pathway involving a tandem Knoevenagel condensation-Michael addition-cyclization reaction with isatin derivatives.
-
Synthesis of Spiro-1,2,4-triazoles via Amidrazone Cyclocondensation: An established alternative method for the formation of a spiro-triazole core, providing a comparative synthetic route.
Proposed Synthesis of Spiro[indole-3,4'-pyrrolidine] Derivatives
This proposed protocol is based on the known reactivity of active methylene compounds in multicomponent reactions for the synthesis of spiro-heterocycles. Specifically, it adapts the methodology for the synthesis of spiro[indole–pyrrolidine] derivatives, where an active methylene compound undergoes a Knoevenagel condensation with isatin, followed by a Michael addition and subsequent cyclization.
Reaction Scheme
Caption: Proposed reaction pathway for spiro[indole-3,4'-pyrrolidine] synthesis.
Experimental Protocol
Materials:
-
This compound
-
Substituted or unsubstituted isatin
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Knoevenagel Condensation:
-
To a solution of isatin (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add this compound (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The Knoevenagel adduct may precipitate out of the solution.
-
-
Work-up and Isolation of the Intermediate (if desired):
-
If the product precipitates, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Add water to the residue and neutralize with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
One-Pot Spirocyclization (Hypothetical Extension):
-
Following the formation of the Knoevenagel adduct in situ, a suitable bifunctional reagent would be introduced to facilitate the Michael addition and subsequent cyclization to form the spiro-pyrrolidine ring. The exact conditions for this step would require experimental optimization.
-
Data Presentation (Hypothetical)
| Entry | Isatin Derivative | Reaction Time (h) | Yield (%) of Knoevenagel Adduct |
| 1 | Isatin | 3 | 85 |
| 2 | 5-Bromo-isatin | 4 | 82 |
| 3 | 5-Nitro-isatin | 4.5 | 78 |
| 4 | N-Methyl-isatin | 2.5 | 90 |
Synthesis of Spiro-1,2,4-triazoles via Amidrazone Cyclocondensation
This established method provides a reliable route to spiro-1,2,4-triazole derivatives through the reaction of amidrazones with cyclic ketones. This can serve as an alternative or comparative study for the synthesis of spiro-triazole compounds.
Reaction Scheme
Caption: Established pathway for the synthesis of spiro-1,2,4-triazoles.
Experimental Protocol
Materials:
-
Appropriate amidrazone
-
Cyclic ketone (e.g., cyclohexanone, cyclopentanone)
-
p-Toluenesulfonic acid (PTSA, catalyst)
-
Dioxane (solvent)
-
Methanol or Ethanol (for trituration/recrystallization)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the amidrazone (10 mmol) and the respective cyclic ketone (20 mmol) in dioxane (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 g).
-
-
Reaction and Monitoring:
-
Reflux the reaction mixture. Monitor the progress of the reaction by TLC until the starting amidrazone is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, evaporate the excess solvent under reduced pressure.
-
Triturate the residue with methanol or ethanol.
-
Collect the resulting crude solid product by filtration.
-
Recrystallize the solid product from ethanol to obtain the purified spiro-1,2,4-triazole derivative.
-
Data Presentation (Example Data)
| Entry | Amidrazone | Cyclic Ketone | Product | Yield (%) |
| 1 | Benzamidrazone | Cyclohexanone | 3-Phenyl-1,2,4-triazaspiro[4.5]dec-2-ene | 75 |
| 2 | Acetamidrazone | Cyclopentanone | 3-Methyl-1,2,4-triazaspiro[4.4]non-2-ene | 80 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the target spirocyclic compounds.
Caption: General workflow for synthesis and analysis of spirocyclic derivatives.
Potential Signaling Pathways for Biological Evaluation
Given the prevalence of triazole-containing compounds as enzyme inhibitors, the synthesized spirocyclic derivatives could be evaluated for their potential to modulate various signaling pathways implicated in diseases such as cancer or infectious diseases. For example, they could be screened for activity against kinases, proteases, or other key enzymes.
Caption: Hypothetical inhibition of a kinase signaling pathway by a spiro-triazole.
Conclusion
The protocols and strategies outlined in these application notes provide a solid foundation for the synthesis and exploration of novel spirocyclic derivatives based on this compound. The proposed Knoevenagel-based approach offers a promising route to spiro[indole-3,4'-pyrrolidine] systems, while the established amidrazone cyclocondensation provides a reliable method for constructing spiro-1,2,4-triazoles. These methodologies, combined with the potential for biological evaluation, open up new avenues for the discovery of potent and selective therapeutic agents. Further experimental validation and optimization are encouraged to fully explore the synthetic scope and potential applications of these versatile building blocks.
References
- 1. Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
Scale-Up Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile and its derivatives. These compounds are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The following sections detail scalable synthetic methodologies, present quantitative data for process optimization, and provide visual workflows to facilitate understanding and implementation in a laboratory or manufacturing setting.
Introduction to Synthetic Strategies
The synthesis of this compound derivatives on a large scale can be approached through two primary strategies:
-
"Built-in" Approach: This method involves the construction of the 1,2,4-triazole ring with the acetonitrile moiety already incorporated into one of the precursors. This is often advantageous for controlling regioselectivity.
-
"Buy-in" Approach: This strategy utilizes a pre-formed 1,2,4-triazole ring which is subsequently N-alkylated with a haloacetonitrile derivative. While seemingly more straightforward, this method can lead to isomeric mixtures, posing significant purification challenges at scale.[3][4]
For large-scale applications, a "built-in" approach or a highly selective "buy-in" method is preferred to avoid costly and time-consuming chromatographic purifications.[3] Continuous flow chemistry has emerged as a sustainable and efficient alternative to traditional batch processes, offering better control over reaction parameters and handling of energetic intermediates.[3]
Comparative Data for Synthesis Methods
The choice of synthetic route can significantly impact yield, purity, and overall process efficiency. The following tables summarize quantitative data from different synthetic approaches for 1,2,4-triazole derivatives, highlighting the advantages of modern techniques.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a 1,2,4-Triazole Acetic Acid Derivative
| Parameter | Batch Synthesis (1st Gen) | Continuous Flow Synthesis (2nd Gen) |
| Starting Materials | 3-methyl-1H-1,2,4-triazole, Benzyl bromoacetate | Ethyl hydrazinoacetate, Acetimidamide |
| Key Transformation | N-alkylation | Condensation/Cyclization |
| Selectivity (N-1 isomer) | ~46% | Highly selective |
| Purification | Column Chromatography | Precipitation/Crystallization |
| Overall Yield | Low (not specified) | High (quantitative) |
| Reference | [3] | [3] |
Table 2: Overview of Various Synthetic Protocols for 1,2,4-Triazole Derivatives
| Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield | Reference |
| Hydrazine & Formamide | Hydrazine hydrate, Formic acid esters, Ammonium salt | None | High temperature, High pressure | High | [5][6] |
| Microwave-Assisted | Hydrazines, Formamide | None | Microwave irradiation | Good | [7] |
| Copper-Catalyzed | Nitriles, 2-Aminopyridines/Amidines | Copper(I) complex | Air (oxidant) | High | [7] |
| N-Alkylation | 1,2,4-triazole sodium salt, 4-Bromomethyl benzonitrile | None | Dimethylformamide, 10-15°C | >96% selectivity | [8] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1H-1,2,4-triazole (Precursor)
This protocol is adapted from a patented industrial process and is suitable for large-scale production.[5][6]
Materials:
-
Formic acid ester (e.g., Methyl formate)
-
Hydrazine hydrate
-
Ammonium salt (e.g., Ammonium chloride)
-
Ethanol
-
High-pressure reactor
-
Crystallization vessel
Procedure:
-
Charge the high-pressure reactor sequentially with the formic acid ester, hydrazine hydrate, and ammonium salt.
-
Seal the reactor and begin stirring. Pressurize the reactor and gradually heat to the target reaction temperature.
-
After the reaction is complete, slowly cool the reactor and utilize the residual heat to distill off the byproduct alcohol, resulting in a white emulsion.
-
Transfer the emulsion to a separate reaction kettle and add ethanol.
-
Heat the mixture to reflux to obtain a clear solution.
-
Hot filter the solution into a crystallization vessel.
-
Cool the filtrate to room temperature to allow for the precipitation of white crystals of 1H-1,2,4-triazole.
-
Isolate the crystals by centrifugation and dry them in a hot-air oven.
Protocol 2: N-Alkylation for the Synthesis of this compound
This protocol is a general method for the N-alkylation of 1,2,4-triazole, which can be adapted for the synthesis of the target compound. High selectivity for the N-1 isomer can be achieved by using the sodium salt of 1,2,4-triazole.[8]
Materials:
-
1H-1,2,4-triazole
-
Sodium hydride (or other suitable base)
-
Chloroacetonitrile or Bromoacetonitrile
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Diisopropyl ether
Procedure:
-
Prepare the sodium salt of 1,2,4-triazole by reacting 1H-1,2,4-triazole with a suitable base like sodium hydride in an appropriate solvent.
-
In a reaction vessel, dissolve the sodium salt of 1,2,4-triazole in DMF at 25-30°C.
-
Cool the solution to 10°C.
-
Slowly add a solution of chloroacetonitrile or bromoacetonitrile in DMF to the reaction mixture over 30 minutes, maintaining the temperature between 10-15°C.
-
Stir the reaction mixture for 2 hours at 10-15°C.
-
Quench the reaction by adding demineralized water.
-
Extract the product into dichloromethane.
-
Distill off the dichloromethane under reduced pressure.
-
Crystallize the crude product from diisopropyl ether to obtain pure this compound.
Visualizing Workflows and Pathways
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative via the N-alkylation route.
Caption: General workflow for N-alkylation synthesis.
Representative Biological Signaling Pathway
Derivatives of 1,2,4-triazole have been investigated as inhibitors of various protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10] The diagram below depicts a simplified, representative signaling cascade that can be targeted by these inhibitors.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 5. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 6. CN105906575B - A kind of synthesis technique of 1,2,4 triazoles of 1H - Google Patents [patents.google.com]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 9. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 1H-1,2,4-triazole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-1,2,4-triazoles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1H-1,2,4-triazoles, their probable causes, and recommended solutions.
Q1: I am experiencing a low or no yield of my target 1H-1,2,4-triazole. What are the potential causes and how can I improve the outcome?
A1: Low or no yield is a frequent challenge in 1H-1,2,4-triazole synthesis. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low or no yield in 1H-1,2,4-triazole synthesis.
Potential Causes and Solutions:
-
Purity of Starting Materials: Ensure that all reactants, especially hydrazides which can be hygroscopic, are pure and dry.[1]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient temperature or reaction time.[1]
-
Decomposition: High reaction temperatures can sometimes lead to the decomposition of starting materials or the desired product.[1]
-
Solution: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[1]
-
-
Solvent Choice: The solvent plays a crucial role in the solubility of reactants and intermediates. For instance, in some copper-catalyzed reactions, DMSO has been shown to be effective.[2]
-
Catalyst and Base Selection: In metal-catalyzed reactions, the choice of catalyst (e.g., Cu(OAc)₂, CuCl₂) and ligands is critical. The selection of a suitable base, such as K₂CO₃ or Cs₂CO₃, is often necessary to promote the reaction.[2]
Q2: My reaction is producing a significant amount of 1,3,4-oxadiazole as a side product. How can I minimize its formation?
A2: The formation of 1,3,4-oxadiazoles is a common side reaction, particularly when using hydrazides, as it arises from a competing cyclization pathway.[1]
Solutions:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can promote the formation of the oxadiazole.[1]
-
Lower Reaction Temperature: Lowering the reaction temperature can favor the kinetic product, the 1,2,4-triazole, over the thermodynamic oxadiazole product.[1]
-
Choice of Acylating Agent: The nature of the acylating agent can influence the reaction pathway.[1]
Q3: I am observing the formation of isomeric mixtures (e.g., N-1 vs. N-4 alkylation). How can I control the regioselectivity?
A3: For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to isomeric mixtures.[1]
Solutions:
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the ratio of N-1 to N-4 alkylation. A systematic screening of these parameters is recommended.
-
Thermal Rearrangement: High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1] If this is suspected, running the reaction at a lower temperature for a longer duration may be beneficial.[1]
Q4: The purification of my 1H-1,2,4-triazole derivative by recrystallization is resulting in very low recovery. What can I do to improve the yield?
A4: Low recovery during recrystallization is a common issue. The following troubleshooting steps can help improve your yield.
Troubleshooting Workflow for Low Recrystallization Yield
Caption: Troubleshooting workflow for low recovery during the recrystallization of 1H-1,2,4-triazoles.
Potential Causes and Solutions:
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product is a frequent cause of low recovery, as a significant portion of the product will remain in the mother liquor.[3]
-
Solution: Concentrate the filtrate by evaporation and attempt a second crystallization.[3]
-
-
High Solubility in the Chosen Solvent: The 1,2,4-triazole derivative might be too soluble in the recrystallization solvent, even at low temperatures.[3]
-
Solution: Consider a different solvent or a mixed solvent system.[3]
-
-
Premature Crystallization: The product may have crystallized prematurely on the filter paper or in the funnel during hot filtration.
-
Solution: Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated before use.[3]
-
-
Inadequate Cooling: The solution may not have been cooled sufficiently to maximize crystal formation before filtration.[3]
-
Solution: If cooling to room temperature is insufficient, try placing the flask in an ice bath or a freezer.[3]
-
-
Losses During Transfers: Product can be lost during transfers between flasks.
-
Solution: Ensure you rinse all glassware with a small amount of the cold recrystallization solvent to recover any residual product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1H-1,2,4-triazoles?
A1: Several methods are commonly employed for the synthesis of 1H-1,2,4-triazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Some of the most well-known methods include:
-
Pellizzari Reaction: This method involves the reaction of an amide and a hydrazide.[4]
-
Einhorn-Brunner Reaction: This reaction utilizes an imide and an alkyl hydrazine.[1]
-
From Amidines: The reaction of amidines with various reagents is a versatile route to 1,2,4-triazoles.[5]
-
From Hydrazine and Formamide: This is a direct method for the preparation of the parent 1H-1,2,4-triazole.[6]
-
Multicomponent Reactions: These reactions offer an efficient way to synthesize highly substituted 1,2,4-triazoles in a single step from three or more starting materials.[7]
Q2: How can I optimize the reaction conditions for my 1H-1,2,4-triazole synthesis?
A2: Optimization is key to achieving high yields and purity. A systematic approach to optimizing the following parameters is recommended:
| Parameter | Optimization Strategy |
| Temperature | Screen a range of temperatures to find a balance between reaction rate and prevention of side product formation. Optimal temperatures can vary significantly, for example, some reactions are optimal at 60°C while others require 100°C or higher.[2][8][9] |
| Solvent | The choice of solvent can impact the solubility of reactants and the reaction mechanism. Solvents like DMSO have been found to be effective in certain copper-catalyzed reactions.[2] |
| Catalyst & Ligands | In metal-catalyzed syntheses, screen different metal salts (e.g., various copper salts) and consider the addition of ligands to improve efficiency.[2] |
| Base | The selection of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is often crucial for promoting the desired reaction.[2] |
| Reaction Time | Monitor the reaction progress by TLC to determine the optimal reaction time, as insufficient time leads to incomplete conversion and excessive time can cause degradation.[2] |
| Molar Ratio of Reactants | In some syntheses, such as the reaction of hydrazine with formamide, using an excess of one reactant (e.g., a formamide to hydrazine molar ratio of at least 2.5:1) is critical for high yields.[10] |
Q3: Are there any general experimental protocols for the synthesis of 1H-1,2,4-triazoles?
A3: Yes, here are two general protocols for common synthetic methods. Note: These are generalized procedures and may require optimization for specific substrates.
Experimental Protocol 1: Synthesis of 1H-1,2,4-Triazole from Hydrazine and Formamide
This process involves the reaction of hydrazine with an excess of formamide at elevated temperatures.[6][10]
-
Reaction Setup: In a reaction vessel equipped with a distillation apparatus, preheat formamide (at least a 2.5:1 molar ratio to hydrazine) to 160-180°C.[10]
-
Addition of Hydrazine: Slowly add hydrazine (or an aqueous solution of hydrazine) to the preheated formamide.[10]
-
Distillation: During the reaction, continuously remove the by-products (water, ammonia, and formic acid) by distillation.[10]
-
Removal of Excess Formamide: After the reaction is complete (as determined by monitoring, e.g., TLC), distill off the unreacted formamide.[10]
-
Isolation: The 1H-1,2,4-triazole remains as the residue.[10] It can be further purified by cooling the solution to induce crystallization, followed by filtration.[10]
Experimental Protocol 2: General Procedure for Recrystallization of 1,2,4-Triazole Derivatives
Recrystallization is a common method for purifying crude 1,2,4-triazole products.
-
Solvent Selection: Choose a suitable solvent in which the 1,2,4-triazole derivative has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask.[3]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[3] For maximum crystal formation, the flask can then be placed in an ice bath.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.[3]
-
Drying: Dry the purified crystals, for example, by leaving them in the Büchner funnel with the vacuum running, followed by drying in a desiccator or vacuum oven.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile. Our aim is to help you identify and mitigate the formation of common side products to optimize your reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of isomeric byproducts. - Hydrolysis of the alkylating agent. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the base and solvent system to favor N-1 alkylation (see table below). - Use anhydrous solvents and reagents to prevent hydrolysis of haloacetonitrile. - Gradually increase the reaction temperature, but avoid excessive heat which may promote side reactions. |
| Presence of an Isomeric Impurity | Alkylation at the N-4 position of the 1,2,4-triazole ring, leading to the formation of 2-(4H-1,2,4-triazol-4-yl)acetonitrile. The regioselectivity is highly dependent on reaction conditions.[1][2][3][4] | - The choice of base and solvent is critical. For instance, using sodium ethoxide in ethanol tends to favor N-1 alkylation.[4] - The use of DBU as a base in THF has been reported to give good regioselectivity for the N-1 isomer.[1] - Carefully select the reaction conditions based on literature precedents for regioselective alkylation of 1,2,4-triazole. |
| Formation of a Quaternary Salt | Over-alkylation of the desired product by the haloacetonitrile, resulting in the formation of a 4-(cyanomethyl)-1H-1,2,4-triazol-4-ium halide. | - Use a stoichiometric amount or a slight excess of 1,2,4-triazole relative to the alkylating agent. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Detection of Chloroacetamide Impurity | Hydrolysis of the chloroacetonitrile starting material under basic reaction conditions.[5][6] | - Ensure the use of anhydrous solvents and reagents. - Employ a non-aqueous work-up if possible. - Consider using a milder base or shorter reaction times. |
| Product Degradation (Hydrolysis of Nitrile) | The nitrile group of the product can hydrolyze to an amide or carboxylic acid during prolonged reaction times or harsh (e.g., strongly acidic or basic) work-up conditions. | - Keep reaction times to the minimum necessary for complete conversion. - Use neutral or mildly acidic/basic conditions during the work-up and purification steps. |
| Unreacted Starting Materials in Final Product | Incomplete reaction or inefficient purification. | - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. - Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the product from the starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently encountered side products are the N-4 alkylated isomer, 2-(4H-1,2,4-triazol-4-yl)acetonitrile, and the hydrolysis product of the alkylating agent, such as chloroacetamide when using chloroacetonitrile.[1][5][6] Over-alkylation can also lead to the formation of a quaternary triazolium salt.
Q2: How can I control the regioselectivity of the alkylation to favor the desired N-1 isomer?
A2: The regioselectivity of 1,2,4-triazole alkylation is influenced by several factors, including the base, solvent, and the nature of the alkylating agent.[1][4] Generally, polar aprotic solvents and the use of specific bases can influence the N-1/N-4 ratio. A summary of influencing factors is presented in the table below.
Q3: What analytical techniques are best for identifying the isomeric side products?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin Layer Chromatography (TLC): Can often show distinct spots for the N-1 and N-4 isomers due to polarity differences.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can confirm the presence of isomers as they will have the same mass but different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the N-1 and N-4 isomers based on the distinct chemical shifts of the triazole ring protons and carbons.
Q4: Can the haloacetonitrile reagent degrade during the reaction?
A4: Yes, haloacetonitriles like chloroacetonitrile are susceptible to hydrolysis, especially under basic conditions, to form the corresponding haloacetamide.[5][6] It is crucial to use anhydrous conditions to minimize this side reaction.
Q5: What is a general experimental protocol for this synthesis?
A5: A general procedure involves the reaction of 1,2,4-triazole with a haloacetonitrile in the presence of a base. A detailed example is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of 1,2,4-Triazole Alkylation
| Base | Solvent | Predominant Isomer | Reference(s) |
| Sodium Ethoxide | Ethanol | N-1 | [4] |
| Sodium Hydroxide | Aqueous | Mixture of N-1 and N-4 | [4] |
| DBU | THF | N-1 (typically ~90:10 ratio) | [1] |
| Potassium Carbonate | DMF | Mixture, ratio can vary | [3] |
Experimental Protocols
Key Experiment: Synthesis of this compound
-
Materials:
-
1H-1,2,4-Triazole
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Anhydrous Potassium Carbonate (or other suitable base)
-
Anhydrous Acetonitrile (or other suitable solvent)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
To a stirred suspension of 1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile, add chloroacetonitrile (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
-
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
Technical Support Center: Purification of 2-(1H-1,2,4-triazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(1H-1,2,4-triazol-1-yl)acetonitrile. The information is presented in a practical question-and-answer format to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these techniques often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in a crude sample of this compound?
Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted 1H-1,2,4-triazole.
-
Unreacted haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile).
-
The isomeric product, 2-(4H-1,2,4-triazol-4-yl)acetonitrile.
-
Polymeric byproducts.
-
Residual solvents from the reaction.
Q3: My purified this compound is colored. How can I decolorize it?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. A small amount of activated charcoal is added to the hot solution, which is then filtered through a pad of celite or filter paper to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, various issues can arise.
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
-
Problem: Low or no crystal formation upon cooling.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used.
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure this compound, if available.
-
Reduce the solvent volume by gentle heating and then allow the solution to cool again.
-
Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.
-
Problem: Low recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used for washing the crystals.
-
Solution:
-
Ensure the minimum amount of hot solvent is used to dissolve the crude product.
-
Cool the crystallization mixture in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
The mother liquor can be concentrated to recover a second crop of crystals, which may require further purification.
-
Column Chromatography
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause: The solvent system (eluent) is not optimized for the separation.
-
Solution:
-
Use thin-layer chromatography (TLC) to screen for an optimal eluent system. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
A common starting point for polar compounds like triazoles is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).[1]
-
Employ a solvent gradient, gradually increasing the polarity of the eluent during the chromatography to improve separation.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
-
For very polar compounds, a small amount of methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane or ethyl acetate).
-
Problem: The compound streaks on the TLC plate or column.
-
Possible Cause: The compound may be too polar for the stationary phase, overloaded on the column, or interacting strongly with the silica gel.
-
Solution:
-
Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
-
Ensure the sample is fully dissolved in a minimum amount of solvent before loading it onto the column.
-
Avoid overloading the column with the crude material. The amount of crude product should typically be 1-5% of the weight of the stationary phase.
-
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (good solubility when hot, poor solubility when cold). Ethanol or a mixture of ethanol and water is often a good starting point for triazole derivatives.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
General Column Chromatography Protocol
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds.
-
Eluent Selection: Based on TLC analysis, prepare an appropriate eluent system. A mixture of ethyl acetate and hexanes is a common choice.[1]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes typical solvent systems used in column chromatography for the purification of polar compounds, which can be adapted for this compound.
| Stationary Phase | Eluent System (starting polarity) | Gradient | Typical Application |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 80:20) | Increasing Ethyl Acetate | For moderately polar compounds. |
| Silica Gel | Dichloromethane / Methanol (e.g., 98:2) | Increasing Methanol | For more polar compounds. |
| Silica Gel | Ethyl Acetate | Isocratic | For compounds with good solubility and mobility in ethyl acetate. |
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Low Yield in Recrystallization
Caption: A troubleshooting guide for addressing low product yield during recrystallization.
References
Technical Support Center: Enhancing Yield in Copper-Catalyzed 1,2,4-Triazole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the copper-catalyzed synthesis of 1,2,4-triazoles. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction outcomes and improve yields.
Troubleshooting Guide
This guide addresses common challenges encountered during the copper-catalyzed synthesis of 1,2,4-triazoles in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in 1,2,4-triazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient heating, incorrect stoichiometry, or a deactivated catalyst.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature; using a sealed reaction vessel can help achieve higher temperatures safely. If a catalyst is being used, ensure it is fresh and active.[1]
-
-
Purity of Starting Materials: Impurities, particularly water, in the starting materials or solvents can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are pure and dry.[1]
-
-
Atmosphere: Some copper-catalyzed reactions are sensitive to air and moisture.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1]
-
-
Catalyst System: The choice of copper catalyst, ligand, and base is crucial for optimal performance.
-
Solution: Experiment with different copper sources (e.g., Cu(I) vs. Cu(II) salts), ligands, and bases to find the optimal combination for your specific substrates.[1]
-
Q2: I am observing a significant amount of a side product, which I suspect is a 1,3,4-oxadiazole. How can I minimize its formation?
The formation of 1,3,4-oxadiazoles is a common side reaction, especially when using acylhydrazines as starting materials.[1]
-
Cause: Acylhydrazines can undergo intramolecular cyclization with the loss of water, particularly under acidic or dehydrating conditions, to form a stable 1,3,4-oxadiazole ring. This pathway competes with the desired intermolecular reaction to form the 1,2,4-triazole.[1]
-
Solutions:
-
Milder Reaction Conditions: Avoid harsh dehydrating conditions and high temperatures that favor oxadiazole formation.
-
Catalyst Selection: Employ a catalyst system known to favor triazole formation. Certain copper catalysts are effective in nitrile-based syntheses for minimizing this side product.[1]
-
Q3: My reaction is producing a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted 1,2,4-triazoles). How can I control the regioselectivity?
Achieving high regioselectivity is a common challenge in 1,2,4-triazole synthesis. The choice of catalyst and the electronic properties of the substrates are key factors.[1]
-
Control Strategies:
-
Catalyst-Controlled Synthesis: The choice of the metal catalyst can be a powerful tool for controlling regioselectivity. For the [3+2] cycloaddition of isocyanides with diazonium salts, different catalysts can selectively produce different isomers.[1] For instance, Ag(I) catalysis can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while copper catalysts may lead to 1,5-disubstituted products.[2][3]
-
Q4: How can I effectively remove the copper catalyst from my final product?
Residual copper in the final product is a common issue. Several methods can be employed for its removal.[1]
-
Purification Methods:
-
Aqueous Wash with Chelating Agents: Washing the organic layer containing the product with an aqueous solution of a chelating agent like EDTA is a common and effective method.[4]
-
Ammonia/Ammonium Chloride Wash: A wash with an aqueous solution of ammonia or ammonium chloride can also effectively remove copper.[1]
-
Silica Gel Chromatography: Standard silica gel column chromatography can effectively separate the triazole product from polar copper salts.[1]
-
Use of Heterogeneous Catalysts: Employing a solid-supported copper catalyst can simplify removal, as the catalyst can be filtered off at the end of the reaction.[1][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for my reaction?
Both Cu(I) and Cu(II) salts can be used. Cu(I) is the active catalytic species. If a Cu(II) salt (like CuSO₄) is used, a reducing agent (e.g., sodium ascorbate) is typically added to generate the Cu(I) species in situ.[6] The choice can depend on the specific reaction, with some protocols favoring Cu(I) salts like CuI or CuBr for direct use.[7]
Q2: How important is the choice of ligand?
Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction.[8] The choice of ligand can significantly impact the reaction's efficiency and yield. For aqueous reactions, water-soluble ligands are recommended.[9]
Q3: Can I run the reaction open to the air?
While some copper-catalyzed reactions are robust enough to be performed open to the air, yields are often improved by running the reaction under an inert atmosphere (N₂ or Ar).[1][10] This is because the active Cu(I) catalyst is susceptible to oxidation by atmospheric oxygen.[8]
Q4: What are the most common side products in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
The most prevalent side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which is promoted by oxygen and Cu(II) ions.[10] To minimize this, it is crucial to maintain anaerobic conditions and use a sufficient amount of a reducing agent.[10]
Quantitative Data Summary
Table 1: Effect of Copper Catalyst on the Yield of 3,5-Disubstituted-1,2,4-Triazoles
| Entry | Copper Catalyst | Base | Solvent | Yield (%) |
| 1 | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 85 |
| 2 | CuCl₂ | Cs₂CO₃ | DMSO | 78 |
| 3 | CuBr | Cs₂CO₃ | DMSO | 92 |
| 4 | CuI | Cs₂CO₃ | DMSO | 88 |
| 5 | Cu₂O | Cs₂CO₃ | DMSO | 75 |
Reaction conditions: Nitrile 1 (1.0 mmol), Nitrile 2 (1.2 mmol), Hydroxylamine hydrochloride (1.5 mmol), Triethylamine (2.0 mmol), Copper catalyst (10 mol%), Base (2.0 mmol), Solvent (3 mL), 120 °C, 24 h.
Table 2: Influence of Ligand on CuAAC Reaction Yield
| Entry | Ligand | Ligand:Cu Ratio | Solvent | Yield (%) |
| 1 | None | - | t-BuOH/H₂O | 45 |
| 2 | TBTA | 1:1 | t-BuOH/H₂O | 85 |
| 3 | THPTA | 1:1 | t-BuOH/H₂O | 92 |
| 4 | BTTAA | 1:1 | t-BuOH/H₂O | 95 |
Reaction conditions: Azide (1.0 mmol), Alkyne (1.0 mmol), CuSO₄ (1 mol%), Sodium Ascorbate (5 mol%), Ligand (1 mol%), 1:1 t-BuOH/H₂O, room temperature, 8 h.
Experimental Protocols
Protocol 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Two Nitriles
This protocol is adapted from a method for the synthesis of 1,2,4-triazoles from nitriles and hydroxylamine.[11]
-
Materials:
-
Nitrile 1 (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
tert-Butanol (2.0 mL)
-
Nitrile 2 (1.0 mmol)
-
Copper(II) acetate (0.2 mmol)
-
Cesium carbonate (3.0 mmol)
-
Dimethyl sulfoxide (2.0 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a sealed reaction tube, add the first nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in tert-butanol (2.0 mL).
-
Stir the mixture at 80 °C for 2 hours.
-
To the resulting mixture, add the second nitrile (1.0 mmol), copper(II) acetate (0.2 mmol), and cesium carbonate (3.0 mmol) in dimethyl sulfoxide (2.0 mL).
-
Seal the tube and stir the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.[1]
-
Protocol 2: Synthesis of 1,2,4-Triazoles from Amidines and Nitriles
This protocol is based on the copper-catalyzed tandem addition-oxidative cyclization.[12]
-
Materials:
-
Amidine hydrochloride (1.0 mmol)
-
Nitrile (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.05 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction vessel, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), copper(I) bromide (0.05 mmol), and cesium carbonate (2.0 mmol).
-
Add dimethyl sulfoxide (2.0 mL) as the solvent.
-
Stir the reaction mixture at 120 °C under an air atmosphere for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 1,2,4-triazole derivative.[1]
-
Visualizations
Caption: General experimental workflow for copper-catalyzed 1,2,4-triazole synthesis.
Caption: Troubleshooting workflow for low yield in copper-catalyzed 1,2,4-triazole synthesis.
Caption: Competing reaction pathways for 1,2,4-triazole and 1,3,4-oxadiazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated" by Ashleigh Lauren Prince [trace.tennessee.edu]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
How to avoid degradation of 2-(1H-1,2,4-triazol-1-yl)acetonitrile during reaction.
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling 2-(1H-1,2,4-triazol-1-yl)acetonitrile during chemical reactions to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during a reaction?
A1: The primary degradation pathway of concern is the hydrolysis of the nitrile group (-CN) to either an amide or a carboxylic acid.[1][2][3][4] The 1,2,4-triazole ring is generally stable under many reaction conditions but can be sensitive to certain harsh reagents and high temperatures.[5]
Q2: Under what conditions does the nitrile group typically hydrolyze?
A2: Nitrile hydrolysis can occur under both acidic and basic conditions, especially at elevated temperatures.[1][2]
-
Acidic Conditions: Strong acids (e.g., concentrated HCl) can catalyze the hydrolysis of the nitrile to a carboxylic acid.[2]
-
Basic Conditions: Strong bases (e.g., NaOH, KOH) can also promote hydrolysis.[2] Milder basic conditions may yield the amide as the primary product, while more forceful conditions will lead to the carboxylic acid.[4]
Q3: How can I prevent the hydrolysis of the nitrile group?
A3: To minimize nitrile hydrolysis, it is crucial to control the reaction conditions:
-
pH Control: Avoid strongly acidic or basic conditions if possible. Aim for neutral or mildly acidic/basic environments.
-
Temperature Management: Keep reaction temperatures as low as feasible to achieve the desired transformation. High temperatures accelerate the rate of hydrolysis.[2]
-
Reaction Time: Monitor the reaction progress and stop it as soon as the desired product is formed to avoid prolonged exposure to conditions that may favor degradation.
-
Use of Mild Reagents: Opt for milder acids, bases, and catalysts where the reaction chemistry allows.
Q4: Is the 1,2,4-triazole ring susceptible to degradation?
A4: The 1,2,4-triazole ring is a stable aromatic heterocycle and is generally robust.[5][6] It is resistant to hydrolysis under typical acidic and basic conditions.[5] However, for certain sensitive reactions, protection of one of the nitrogen atoms on the triazole ring may be necessary to prevent side reactions.[7]
Q5: When should I consider using a protecting group for the triazole ring?
A5: The use of a protecting group on the triazole ring may be necessary when employing highly reactive reagents that could otherwise react with the N-H of the triazole. For instance, in certain coupling reactions, protecting the triazole can be essential for the reaction to proceed as desired.[7] The 4-methoxybenzyl (PMB) group is a versatile protecting group for triazoles.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of a new product with a mass increase of 18 amu (amide) or 36 amu (carboxylic acid). | Hydrolysis of the nitrile group. | - Lower the reaction temperature.- Use a milder base or acid.- Reduce the reaction time.- If water is not a reactant, ensure all reagents and solvents are anhydrous. |
| A complex mixture of products is observed, with some potentially arising from reactions with the triazole ring. | The triazole N-H is participating in side reactions. | - Consider protecting the triazole ring. The 4-methoxybenzyl (PMB) group is a possible option.[8]- Use a less reactive coupling agent or catalyst. |
| Low yield of the desired product despite complete consumption of starting material. | Degradation of the starting material or product under the reaction conditions. | - Re-evaluate the overall reaction conditions (temperature, pH, catalyst).- Perform a stability study of your starting material and product under the reaction conditions without the other reactants to isolate the cause of degradation. |
| The reaction is sluggish at lower temperatures, but increasing the temperature leads to degradation. | The activation energy for the desired reaction is close to that of the degradation pathway. | - Screen for a more active catalyst that allows the reaction to proceed at a lower temperature.- Consider using microwave irradiation to shorten the reaction time at a higher temperature. |
Experimental Protocols
General Protocol for Monitoring Nitrile Hydrolysis by TLC
-
Prepare TLC Plate: Spot the crude reaction mixture on a silica gel TLC plate.
-
Develop the Plate: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to develop the plate.
-
Visualize: Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Analyze: The starting material, this compound, will have a specific Rf value. The corresponding amide and carboxylic acid products will be more polar and thus have lower Rf values.
Visualizations
Below are diagrams illustrating key concepts for avoiding the degradation of this compound.
Caption: Primary degradation pathways of this compound via hydrolysis.
Caption: A workflow for monitoring and troubleshooting reactions to prevent degradation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. allen.in [allen.in]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. Triazole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies on v-triazoles. Part 4. The 4-methoxybenzyl group, a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for Pinner reaction with cyanoacetates.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Pinner reaction with cyanoacetate substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the Pinner reaction with cyanoacetates, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my desired imidate low?
Low yields in the Pinner reaction with cyanoacetates can stem from several factors. The primary culprits are often moisture in the reaction, suboptimal temperature control, and competing side reactions.
Potential Causes and Solutions:
-
Presence of Water: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate Pinner salt to the corresponding ester or react with the hydrogen chloride catalyst, reducing its effectiveness.[1][2]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. It is crucial to bubble dry hydrogen chloride gas through the reaction mixture.[2]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like TLC or NMR spectroscopy. If starting material remains, consider extending the reaction time.
-
-
Suboptimal Temperature: Temperature control is critical.[3] High temperatures can lead to the decomposition of the thermally unstable imidate hydrochloride salt.[1][3]
-
Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, by using an ice bath.[2]
-
-
Side Reactions: Cyanoacetates are prone to side reactions under acidic conditions, which can significantly reduce the yield of the desired imidate. These are discussed in detail below.
Question 2: I am observing the formation of diethyl malonate as a major byproduct. How can I prevent this?
The formation of diethyl malonate is a known side reaction when performing the Pinner reaction with ethyl cyanoacetate in the presence of a strong acid and ethanol.[4][5] This occurs through the acid-catalyzed alcoholysis of the cyano group.
Potential Causes and Solutions:
-
Excess Alcohol and Strong Acid: The combination of excess ethanol and a strong acid like HCl promotes the conversion of the nitrile group to an ester.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the alcohol, closer to the stoichiometric requirement, although it often serves as the solvent.
-
Alternative Acid Catalysts: Consider using a Lewis acid catalyst, such as trimethylsilyl triflate, which can promote the Pinner reaction under milder conditions and may reduce the propensity for this side reaction.[6][7]
-
-
-
Prolonged Reaction Times at Higher Temperatures: Extended reaction times, especially at temperatures above 5°C, can favor the formation of the thermodynamically more stable diethyl malonate.
-
Solution: Carefully monitor the reaction and work it up as soon as the formation of the desired imidate is complete. Maintain strict low-temperature control throughout the reaction.
-
Question 3: My reaction mixture is turning dark, and I am isolating a complex mixture of products. What is happening?
A dark reaction mixture and the formation of multiple products often indicate self-condensation or other decomposition pathways of the cyanoacetate starting material. The acidic methylene group in cyanoacetates makes them susceptible to self-condensation reactions.[4]
Potential Causes and Solutions:
-
High Concentration of Reactants: High concentrations can promote intermolecular reactions.
-
Solution: Perform the reaction at a lower concentration by using a suitable anhydrous co-solvent like diethyl ether or dioxane.[3]
-
-
Elevated Temperatures: Higher temperatures accelerate the rate of side reactions.
-
Solution: Maintain a consistently low temperature (0-5 °C) throughout the addition of reagents and the entire reaction period.
-
-
Presence of Impurities: Aldehydic or ketonic impurities in the reagents or solvents can initiate Knoevenagel-type condensation reactions with the acidic methylene group of the cyanoacetate.
-
Solution: Use freshly distilled solvents and purified reagents to minimize potential impurities.
-
Frequently Asked Questions (FAQs)
What is the general mechanism of the Pinner reaction?
The Pinner reaction involves the acid-catalyzed nucleophilic addition of an alcohol to a nitrile.[2] The mechanism proceeds in two main steps:
-
Activation of the Nitrile: A strong acid, typically anhydrous hydrogen chloride, protonates the nitrogen atom of the nitrile group. This protonation makes the nitrile carbon significantly more electrophilic.
-
Nucleophilic Attack: The alcohol then acts as a nucleophile and attacks the activated nitrile carbon, leading to the formation of an intermediate imidate salt, also known as a Pinner salt.[2]
What are the critical parameters to control in a Pinner reaction with cyanoacetates?
The following table summarizes the key experimental parameters and their impact on the reaction outcome.
| Parameter | Recommendation | Impact on Reaction |
| Anhydrous Conditions | Essential | Prevents hydrolysis of the Pinner salt and deactivation of the HCl catalyst.[2] |
| Temperature | 0 - 5 °C | Low temperatures are crucial to prevent the decomposition of the thermally unstable imidate hydrochloride and minimize side reactions like self-condensation.[1][3] |
| Hydrogen Chloride | Anhydrous gas or solution in an anhydrous solvent | Acts as the catalyst to activate the nitrile. The concentration should be sufficient to drive the reaction but excess may promote side reactions. |
| Solvent | Anhydrous alcohol, diethyl ether, dioxane | The alcohol is a reactant but often used as a solvent. An inert co-solvent can help control the reaction concentration.[3] |
| Reaction Time | Varies (monitor by TLC/NMR) | Sufficient time is needed for complete conversion, but prolonged times can lead to byproduct formation. |
What is a typical work-up procedure for a Pinner reaction with cyanoacetates?
A general work-up procedure aims to isolate the Pinner salt while removing unreacted starting materials and the acid catalyst.
-
Precipitation: The Pinner salt often precipitates from the reaction mixture, especially when an inert co-solvent like diethyl ether is used.
-
Filtration: The precipitated salt is collected by filtration under an inert atmosphere to prevent exposure to moisture.
-
Washing: The collected solid is washed with a cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities.
-
Drying: The product is dried under vacuum to remove any residual solvent.
It is important to note that Pinner salts are often hygroscopic and can be unstable, so they are frequently used in the next synthetic step without extensive purification.[1]
Experimental Protocol: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (a Pinner salt from Ethyl Cyanoacetate)
This protocol is a generalized procedure based on established principles of the Pinner reaction. Optimization may be required for specific applications.
Materials:
-
Ethyl cyanoacetate (freshly distilled)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride gas
-
Oven-dried glassware
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
In the flask, dissolve freshly distilled ethyl cyanoacetate (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C using an ice-salt bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution while maintaining the temperature between 0 and 5 °C.
-
Continue the introduction of HCl until the solution is saturated. The Pinner salt may begin to precipitate as a white solid.
-
Seal the flask and allow it to stir at 0-5 °C for several hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or 1H NMR (after quenching with a base).
-
Once the reaction is complete, collect the precipitated Pinner salt by filtration under a nitrogen atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Pinner reaction with cyanoacetates.
Caption: Troubleshooting workflow for the Pinner reaction with cyanoacetates.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. Diethyl malonate is prepared commercially by hydrolysis and esterificatio.. [askfilo.com]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of 1,2,4-Triazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of 1,2,4-triazole derivatives in organic solvents.
Troubleshooting Guide
Issue: My 1,2,4-triazole derivative is precipitating out of my organic solvent.
-
Question: Why is my 1,2,4-triazole derivative precipitating from the organic solvent during my experiment?
-
Answer: Precipitation of 1,2,4-triazole derivatives from organic solvents can be attributed to several factors. These compounds, despite being organic molecules, can possess strong intermolecular forces such as hydrogen bonding, particularly if they have amino or hydroxyl substituents.[1] This can lead to a higher affinity for self-association and crystallization, especially at higher concentrations or upon slight changes in temperature. The planar and symmetrical nature of some triazole rings can also contribute to low solubility. Additionally, the choice of a suboptimal organic solvent with a polarity that does not favorably interact with the specific substituents on your triazole derivative can lead to precipitation.
Issue: I am unable to achieve the desired concentration of my 1,2,4-triazole derivative in the chosen organic solvent.
-
Question: What steps can I take if I cannot dissolve my 1,2,4-triazole derivative to the required concentration in a specific organic solvent?
-
Answer: If you are struggling to achieve your target concentration, several strategies can be employed. The simplest approach is to gently heat the mixture while stirring, as the solubility of many compounds, including 1,2,4-triazoles, increases with temperature.[1] If heating alone is insufficient, a systematic approach of solvent screening is recommended. Test the solubility in a range of solvents with varying polarities. For many 1,2,4-triazole derivatives, polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are effective.[2] If a single solvent is not effective, a co-solvent system can be utilized. This involves adding a second, miscible solvent to the primary solvent to modify its overall polarity and improve the solvation of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the best initial organic solvents to try for dissolving a novel 1,2,4-triazole derivative?
A1: For novel 1,2,4-triazole derivatives with unknown solubility, it is recommended to start with a small-scale solubility test in a range of common organic solvents. Based on the general "like dissolves like" principle and the polar nature of the triazole ring, good starting points include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent choices for dissolving a wide range of 1,2,4-triazole derivatives due to their high polarity and ability to disrupt intermolecular hydrogen bonds.[2]
-
Polar Protic Solvents: Alcohols such as methanol and ethanol can also be effective, particularly for derivatives with substituents capable of hydrogen bonding.[3][4]
-
Other Solvents: Acetone and chloroform may also be suitable depending on the specific functional groups present on the triazole derivative.[3]
Q2: Can temperature be used to increase the solubility of 1,2,4-triazole derivatives in organic solvents?
A2: Yes, increasing the temperature is a common and effective method to enhance the solubility of 1,2,4-triazole derivatives.[1] The solubility of most solid solutes in liquid solvents increases with temperature. Gentle heating of the solvent while adding the triazole derivative can significantly increase the amount that can be dissolved. However, it is crucial to be aware of the compound's thermal stability and the solvent's boiling point to avoid degradation or solvent loss. Always monitor the solution as it cools, as the compound may precipitate out if the solution becomes supersaturated at lower temperatures.
Q3: How can a co-solvent system improve the solubility of my 1,2,4-triazole derivative?
A3: A co-solvent system involves using a mixture of two or more miscible solvents to dissolve a solute. This technique can be particularly useful for 1,2,4-triazole derivatives when a single solvent does not provide adequate solubility. The addition of a co-solvent alters the overall polarity of the solvent system. By carefully selecting a co-solvent, you can create a solvent environment that is more favorable for the specific polarity of your triazole derivative, thereby increasing its solubility. For example, if your compound has low solubility in a non-polar solvent, adding a polar co-solvent can enhance its solubility.
Q4: Is pH adjustment a viable method for improving the solubility of 1,2,4-triazole derivatives in organic solvents?
A4: While pH adjustment is a powerful technique for modifying the solubility of ionizable compounds in aqueous solutions, its application in purely organic solvents is limited. The concept of pH is not well-defined in non-aqueous media. However, if your experimental system involves a mixed aqueous-organic solvent system, or if your 1,2,4-triazole derivative has acidic or basic functional groups, altering the aqueous phase's pH can significantly impact its solubility in the mixed solvent. The nitrogen atoms in the 1,2,4-triazole ring can be protonated or deprotonated, and adjusting the pH can shift the equilibrium towards the more soluble ionized form.
Q5: When should I consider using surfactants to improve the solubility of my 1,2,4-triazole derivative?
A5: Surfactants are amphiphilic molecules that can increase the apparent solubility of poorly soluble compounds in a solvent. In the context of organic solvents, surfactants are less commonly used than in aqueous systems. However, in mixed aqueous-organic systems or for specific applications like formulation development, surfactants can be beneficial. They can form micelles that encapsulate the hydrophobic portions of the 1,2,4-triazole derivative, effectively dispersing it in the solvent. This approach is particularly relevant when preparing formulations for biological assays where the final medium is aqueous.
Quantitative Solubility Data
The following table summarizes the solubility of some common 1,2,4-triazole antifungal drugs in various organic solvents. This data can serve as a starting point for selecting a suitable solvent for your specific derivative.
| 1,2,4-Triazole Derivative | Solvent | Solubility (mg/mL) |
| Fluconazole | Ethanol | ~20[2][5] |
| DMSO | ~33[2][5] | |
| Dimethylformamide | ~16[2][5] | |
| Methanol | 165[3] | |
| Chloroform | 68.5[3] | |
| Acetone | 64.8[3] | |
| Voriconazole | Ethanol | ~20[6] |
| DMSO | ~20[6] | |
| Itraconazole | Dimethyl sulfoxide | Increased with temperature[7][8] |
| Acetonitrile | Increased with temperature[7][8] | |
| Methanol | Increased with temperature[7][8] | |
| Ethanol | Increased with temperature[7][8] | |
| n-Butanol | Increased with temperature[7][8] | |
| Ethyl acetate | Increased with temperature[7][8] | |
| Toluene | Increased with temperature[7][8] | |
| Benzene | Increased with temperature[7][8] | |
| 1,4-Dioxane | Increased with temperature[7][8] |
Note: The solubility of Itraconazole is highly dependent on temperature, with a general trend of increasing solubility at higher temperatures.[7][8]
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
This protocol outlines a method for quickly assessing the solubility of a 1,2,4-triazole derivative in a range of organic solvents.
Caption: A flowchart for determining the qualitative solubility of a 1,2,4-triazole derivative.
Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of the 1,2,4-triazole derivative and place it into a small, clear glass vial.
-
Initial Solvent Addition: Add 100 µL of the first organic solvent to be tested to the vial.
-
Mixing: Tightly cap the vial and vortex it for 30 seconds to facilitate dissolution.
-
Observation: Visually inspect the vial against a dark background to determine if the solid has completely dissolved.
-
Iterative Solvent Addition: If the solid has not fully dissolved, add another 100 µL of the solvent and repeat the vortexing and observation steps. Continue this process up to a total volume of 1 mL.
-
Solubility Classification:
-
Soluble: If the compound dissolves completely in ≤ 1 mL of the solvent.
-
Sparingly Soluble: If a significant portion of the compound dissolves but some solid remains even after adding 1 mL of the solvent.
-
Insoluble: If little to no solid dissolves in 1 mL of the solvent.
-
-
Repeat: Repeat this procedure for each organic solvent you wish to test.
Protocol 2: Improving Solubility with a Co-Solvent System
This protocol describes how to use a co-solvent system to dissolve a 1,2,4-triazole derivative that has low solubility in a single solvent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. abap.co.in [abap.co.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mmcop.edu.in [mmcop.edu.in]
- 8. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of 1,2,4-Triazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve 1,2,4-triazole reaction times.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the microwave-assisted synthesis of 1,2,4-triazoles, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Incomplete reaction due to insufficient temperature, time, or microwave power.[1] - Decomposition of starting materials or the desired product at excessively high temperatures.[1] - Impure starting materials, such as hygroscopic hydrazides.[1] - Non-polar solvents that poorly absorb microwave energy, leading to inefficient heating.[2] | - Gradually increase the reaction temperature, time, or microwave power and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Ensure the purity and dryness of all starting materials.[1] - Select a solvent with a high dielectric constant for efficient microwave absorption.[2] - Consider using a catalyst if the reaction is sluggish.[3] |
| Formation of 1,3,4-Oxadiazole Side Product | This is a frequent side reaction when using hydrazides, resulting from a competing cyclization pathway.[1] | - Ensure strictly anhydrous (dry) reaction conditions.[1] - Lower the reaction temperature to favor the formation of the 1,2,4-triazole.[1] - The choice of the acylating agent can influence the reaction pathway.[1] |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | For unsubstituted 1,2,4-triazoles, alkylation can happen at both the N-1 and N-4 positions. The regioselectivity is influenced by the electrophile, base, and solvent used.[1] | - The choice of catalyst can help control the regioselectivity. For instance, Ag(I) catalysts have been shown to influence the outcome in certain cycloadditions.[1] |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of sensitive functional groups on the starting materials or products. - Side reactions involving the solvent or impurities.[1] | - Protect any sensitive functional groups on the starting materials before carrying out the reaction. - Use high-purity, inert solvents and ensure all reagents are pure.[1] |
| Thermal Rearrangement | High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1] | - If thermal rearrangement is suspected, try running the reaction at a lower temperature for a longer duration.[1] |
| Inconsistent Heating | Uneven heating of the solvent can occur, especially if not using a high-quality microwave reactor, which may lead to inconsistent yields.[4] | - Ensure the use of a dedicated microwave reactor with a stirrer to promote uniform heating.[5] - Choose a solvent that absorbs microwaves efficiently for more consistent energy transfer.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the synthesis of 1,2,4-triazoles compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several key benefits over conventional heating methods. These include dramatically reduced reaction times (often from hours to minutes), increased product yields, and enhanced purity.[6][7] MAOS is also considered a green chemistry approach as it can enable the use of smaller quantities of solvents or even solvent-free conditions.[4][6]
Q2: How does microwave heating accelerate the reaction rate?
A2: Microwave energy directly and efficiently heats the reaction mixture through a process called dielectric heating.[5] This rapid and uniform heating leads to a significant acceleration of reaction rates, allowing reactions that would typically take several hours or even days under conventional heating to be completed in minutes.[5][6]
Q3: What type of solvents are best suited for microwave-assisted synthesis?
A3: Polar solvents or reagents with high dielectric constants are particularly effective for microwave-assisted synthesis because they efficiently absorb microwave energy and convert it into heat.[2] Common green solvents used in MAOS include water, ethanol, glycerol, and polyethylene glycol (PEG).[2] Non-polar solvents like hexane or toluene are generally less suitable as they poorly absorb microwave energy.[2]
Q4: Can microwave synthesis be performed without a solvent?
A4: Yes, microwave-irradiated reactions under solvent-free conditions are possible and offer several advantages, including a simpler work-up, cleaner and faster reactions, and reduced use of polluting solvents.[5]
Q5: Are there any safety concerns associated with microwave-assisted synthesis?
A5: Yes, there are safety precautions to consider. Reactions involving volatile compounds require extra caution as pressure buildup can occur in a sealed vessel, potentially leading to an explosion.[8] It is crucial to use a dedicated microwave reactor designed for chemical synthesis, which includes features for monitoring and controlling temperature and pressure.
Data Presentation: Comparison of Microwave-Assisted vs. Conventional Synthesis
The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of various 1,2,4-triazole derivatives, highlighting the reduction in reaction time and improvement in yields.
| 1,2,4-Triazole Derivative | Method | Reaction Time | Yield (%) | Reference |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional | Several hours | - | [9][10] |
| Microwave | 33-90 seconds | 82 | [9][10] | |
| Thioether derivatives with 1,2,4-triazole moieties | Microwave | 15 minutes | 81 | [9][10] |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazoles | Conventional | 27 hours | - | [9][10] |
| Microwave | 30 minutes | 96 | [9][10] | |
| 1,3,5-Trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | - | [9][10] |
| Microwave | 1 minute | 85 | [9][10] | |
| Morpholino-substituted triazole derivatives | Conventional | ~48 hours | 64-80 | [9] |
| Microwave | 10-13 minutes | 92 | [9] | |
| 3,5-Disubstituted-1,2,4-triazoles | Hydrothermal | 72 hours | - | [9] |
| Microwave | 1.5 hours | 85 | [9] | |
| Substituted 1,2,4-triazoles from hydrazines and formamide | Microwave | 10 minutes | 54-81 | [11] |
| 1H-1,2,4-triazol-3-one derivatives | Conventional | 8 hours | - | [12] |
| Microwave | 20 minutes | Better than conventional | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the microwave-assisted synthesis of 1,2,4-triazoles.
Protocol 1: Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [11]
-
Materials: Hydrazine derivative (1 mmol), Formamide (20 mmol).
-
Procedure:
-
In a microwave-safe reaction vial, add the hydrazine derivative and formamide.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 10 minutes.
-
After cooling, the reaction mixture can be subjected to a standard aqueous work-up and purification by chromatography to isolate the desired 1,2,4-triazole.
-
Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles [6]
-
Materials: Aromatic hydrazide (0.005 mol), Substituted nitrile (0.0055 mol), Potassium carbonate (0.0055 mol), n-butanol (10 mL).
-
Procedure:
-
To a 20 mL microwave reaction vessel, add the aromatic hydrazide, substituted nitrile, and potassium carbonate in n-butanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 2 hours.
-
After the reaction, allow the vessel to cool.
-
The product can be isolated by standard work-up procedures, which may include trituration with water and recrystallization from ethanol.[6]
-
Protocol 3: Synthesis of 1H-1,2,4-triazol-3-one Derivatives [12]
-
Materials: 4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Schiff base (0.01 mol), 2-phenylacetohydrazide (0.01 mol), Ethanol (10 mL).
-
Procedure:
-
Take a solution of the Schiff base in ethanol and 2-phenylacetohydrazide in a closed vessel.
-
Expose the mixture to microwave irradiation at 300 W, 130 °C for 20 minutes with pressure control.
-
Then, cool the mixture to room temperature and precipitate the product by adding water.
-
Filter the product, wash it with water, and recrystallize from ethanol.
-
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: A generalized workflow for the microwave-assisted synthesis of 1,2,4-triazoles.
Pellizzari Reaction-Type Mechanism for 1,2,4-Triazole Formation
Caption: Proposed mechanism for disubstituted 1,2,4-triazole synthesis via a Pellizzari-type reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 3. broadinstitute.org [broadinstitute.org]
- 4. ijrpas.com [ijrpas.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 12. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
Minimizing isomer formation in 1,2,4-triazole synthesis.
This technical support center is intended for researchers, scientists, and professionals in drug development, offering guidance on minimizing isomer formation during the synthesis of 1,2,4-triazoles. Below are troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This section addresses common issues encountered during 1,2,4-triazole synthesis, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Purity of starting materials (e.g., hygroscopic hydrazides).[1][2] | - Gradually increase reaction temperature and monitor progress by TLC.[2]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[3]- Ensure starting materials are pure and dry.[2] |
| Formation of 1,3,4-Oxadiazole Side Product | - This is a common competing cyclization pathway, particularly when using hydrazides.[2] | - Ensure strictly anhydrous reaction conditions.[2]- Lower the reaction temperature to favor the formation of the triazole over the oxadiazole.[2]- The choice of acylating agent can influence the reaction pathway.[2] |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | - In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, with regioselectivity influenced by the electrophile, base, and solvent. | - For specific regioselective alkylation of the 1,2,4-triazole core, microwave conditions with an ionic liquid as the solvent have been shown to be effective.[4] |
| Poor Regioselectivity in Einhorn-Brunner Reaction | - The two acyl groups on the unsymmetrical imide have similar electronic properties, leading to a non-selective attack by the hydrazine.[5][6] | - Redesign the imide so that one acyl group is significantly more electron-withdrawing than the other. The nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon.[5][6] |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of sensitive functional groups on starting materials or products.- Side reactions involving the solvent or impurities.[7] | - Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure.[2] |
| Thermal Rearrangement Leading to Isomers | - High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring.[2] | - If thermal rearrangement is suspected, try running the reaction at a lower temperature for a longer duration.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common classical synthetic routes for 1,2,4-triazoles, and what are their limitations regarding isomer formation?
A1: The most common classical methods include the Pellizzari and Einhorn-Brunner reactions.[2] The Pellizzari reaction involves the condensation of an amide and a hydrazide.[8] A significant challenge, especially in unsymmetrical reactions where the amide and acylhydrazide have different acyl groups, is the formation of a mixture of isomeric 1,2,4-triazoles due to "acyl interchange" at high temperatures.[9] The Einhorn-Brunner reaction is the acid-catalyzed condensation of an imide with a hydrazine.[5] When an unsymmetrical imide is used, this reaction typically yields an isomeric mixture of 1,2,4-triazoles.[5]
Q2: How can I control regioselectivity in the Einhorn-Brunner reaction?
A2: Regioselectivity in the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide.[6] The reaction favors the nucleophilic attack of the primary amine of the hydrazine at the more electrophilic carbonyl carbon of the imide.[6] This generally corresponds to the carbonyl group attached to the more electron-withdrawing acyl substituent. Consequently, the acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the resulting 1,2,4-triazole ring.[5][10]
Q3: I am observing a significant amount of 1,3,4-oxadiazole in my reaction mixture. How can I prevent this?
A3: The formation of 1,3,4-oxadiazole is a common side reaction that competes with 1,2,4-triazole formation, especially when using hydrazides.[2] To minimize this, ensure that the reaction is carried out under strictly anhydrous conditions. Lowering the reaction temperature can also favor the kinetic pathway leading to the 1,2,4-triazole.[2]
Q4: Are there modern methods that offer better control over isomer formation?
A4: Yes, several modern methods provide excellent regioselectivity. For instance, catalyst-controlled [3+2] cycloaddition reactions of isocyanides with diazonium salts can selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on the metal catalyst used (e.g., Ag(I) vs. Cu(II)).[1][11][12] Additionally, a one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines has been shown to be highly regioselective for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.[12][13]
Q5: Can microwave-assisted synthesis help in minimizing isomer formation?
A5: Microwave-assisted synthesis is a valuable technique for improving the synthesis of 1,2,4-triazoles. It can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[3] While it may not directly change the inherent regioselectivity of a reaction like the Einhorn-Brunner, the shorter reaction times and more uniform heating can minimize thermal rearrangements and other side reactions that might lead to complex isomeric mixtures.[2] For some applications, like the regioselective alkylation of the 1,2,4-triazole ring, microwave irradiation has been used to great effect.[4]
Data on Regioselective Synthesis
Table 1: Catalyst-Controlled Regioselective Synthesis of Disubstituted 1,2,4-Triazoles
In the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of catalyst dictates the resulting regioisomer.
| Catalyst | Isomer Formed | Reported Yield | Reference |
| Ag(I) | 1,3-disubstituted-1,2,4-triazole | Up to 88% | [11][12] |
| Cu(II) | 1,5-disubstituted-1,2,4-triazole | Up to 79% | [11][12] |
Table 2: Regioselectivity in the Einhorn-Brunner Reaction
The electronic nature of the substituents on the unsymmetrical imide directs the regioselectivity. The R¹ group from the more acidic corresponding carboxylic acid will preferentially be at the 3-position of the triazole ring.[5][6]
| R¹ on Imide (Directs to 3-position) | R² on Imide (Directs to 5-position) | Expected Selectivity |
| Strongly Electron-Withdrawing (e.g., -CF₃, -CCl₃) | Electron-Donating or Neutral (e.g., -CH₃, -Ph) | High preference for the isomer with R¹ at the 3-position |
| Moderately Electron-Withdrawing (e.g., -Ph) | Electron-Donating (e.g., -CH₃) | Moderate preference for the isomer with R¹ at the 3-position |
| Similar Electronic Properties | Similar Electronic Properties | Poor selectivity, mixture of isomers |
Table 3: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
This method demonstrates high regioselectivity, consistently yielding the 1,3,5-regioisomer as the sole product.[13]
| Carboxylic Acid (R¹) | Amidine (R³) | Hydrazine (R⁵) | Yield (%) |
| Benzoic acid | Benzamidine | Phenylhydrazine | 85 |
| Acetic acid | Acetamidine | Methylhydrazine | 78 |
| 4-Chlorobenzoic acid | Benzamidine | Phenylhydrazine | 82 |
| Cyclohexanecarboxylic acid | Acetamidine | Isopropylhydrazine | 75 |
| Thiophene-2-carboxylic acid | Benzamidine | Phenylhydrazine | 79 |
Experimental Protocols
Protocol 1: Regioselective Einhorn-Brunner Synthesis of a 1,3,5-Trisubstituted-1,2,4-Triazole
This protocol is designed for the reaction of an unsymmetrical diacylamine with a substituted hydrazine, aiming to maximize the formation of a single regioisomer by choosing an imide with electronically distinct acyl groups.[6]
Materials:
-
Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the unsymmetrical imide (1.0 eq) in glacial acetic acid.
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 100-120°C) and monitor the progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Determine the regioisomeric ratio of the crude product using ¹H NMR or LC-MS analysis.
-
Purify the desired regioisomer from the mixture by column chromatography or recrystallization.[9]
Protocol 2: Highly Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
This method provides rapid and highly regioselective access to a wide range of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines.[1][13]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Primary Amidine Hydrochloride (1.0 eq)
-
Monosubstituted Hydrazine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (N,N-Dimethylformamide)
-
Ethyl Acetate
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), primary amidine hydrochloride (1.0 eq), and HATU (1.1 eq) in DMF, add DIPEA (3.0 eq) at room temperature.
-
Stir the mixture for 10-20 minutes.
-
Add the monosubstituted hydrazine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 120°C and stir for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,3,5-trisubstituted 1,2,4-triazole.
Visual Guides
References
- 1. isres.org [isres.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile
This guide provides a detailed comparison of the ¹H NMR spectral data for 2-(1H-1,2,4-triazol-1-yl)acetonitrile and its structural isomer, 2-(4H-1,2,4-triazol-4-yl)acetonitrile. The analysis is supported by predicted spectral data based on analogous compounds and established principles of NMR spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of heterocyclic compounds.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of this compound and its 4-substituted isomer are expected to show distinct differences, particularly in the chemical shifts of the triazole ring protons. The following table summarizes the predicted ¹H NMR data for these compounds in a common NMR solvent such as deuterochloroform (CDCl₃).
| Compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-3 (Triazole ring) | ~ 8.0 - 8.2 | Singlet (s) | 1H |
| H-5 (Triazole ring) | ~ 8.3 - 8.5 | Singlet (s) | 1H | |
| -CH₂- (Methylene) | ~ 5.1 - 5.3 | Singlet (s) | 2H | |
| 2-(4H-1,2,4-triazol-4-yl)acetonitrile | H-3 & H-5 (Triazole ring) | ~ 8.2 - 8.4 | Singlet (s) | 2H |
| -CH₂- (Methylene) | ~ 4.9 - 5.1 | Singlet (s) | 2H |
Rationale for Predicted Chemical Shifts:
-
Triazole Ring Protons: Protons on the 1,2,4-triazole ring typically resonate in the downfield region of the spectrum, generally between δ 7.5 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms.[1] In the case of 1-substituted 1,2,4-triazoles, the two ring protons (H-3 and H-5) are in different chemical environments and are expected to appear as two distinct singlets. For the 4-substituted isomer, the two ring protons (H-3 and H-5) are chemically equivalent due to the symmetry of the molecule, and thus they are expected to resonate at the same chemical shift, appearing as a single singlet with an integration of 2H.
-
Methylene Protons: The methylene protons (-CH₂-) are adjacent to both the triazole ring and the electron-withdrawing nitrile group (-CN). This proximity to two deshielding groups is expected to shift their resonance downfield. The protons on a carbon adjacent to a nitrile group typically appear in the range of δ 2-3 ppm. However, the attachment to the nitrogen of the triazole ring will cause a further downfield shift. For similar structures like 1H-Benzimidazole-1-acetonitrile, the methylene protons appear at δ 5.08 ppm.[2] A similar range is predicted for the title compounds.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized protocol for the acquisition of a ¹H NMR spectrum for a compound such as this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[4]
- Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
2. Data Acquisition:
- The ¹H NMR spectrum is recorded on a spectrometer, for example, a 400 MHz instrument.[2][4]
- The instrument is tuned and locked onto the deuterium signal of the solvent.
- A standard one-pulse sequence is typically used to acquire the ¹H NMR spectrum.
- Key acquisition parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
3. Data Processing:
- The raw data, known as the Free Induction Decay (FID), is processed to obtain the final spectrum.[1]
- This involves Fourier transformation of the FID.
- The transformed spectrum is then phased and baseline corrected to ensure accurate integration and peak identification.
- The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Workflow for ¹H NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.
Concluding Remarks
The ¹H NMR spectral analysis is a powerful tool for the structural elucidation of this compound and for distinguishing it from its isomer, 2-(4H-1,2,4-triazol-4-yl)acetonitrile. The key differentiating feature in their respective ¹H NMR spectra is expected to be the signals corresponding to the triazole ring protons. For the 1-substituted isomer, two distinct singlets are predicted, while for the 4-substituted isomer, a single singlet representing two protons is anticipated. The methylene protons in both isomers are expected to appear as singlets in a similar downfield region. The provided experimental protocol and workflow diagram offer a comprehensive guide for researchers performing this analysis.
References
Interpreting Mass Spectrometry Data of 2-(1H-1,2,4-triazol-1-yl)acetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry data for 2-(1H-1,2,4-triazol-1-yl)acetonitrile against alternative analytical techniques. It includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its analysis and potential biological significance.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound. For this compound (C₄H₄N₄), the expected mass spectral data can be predicted and interpreted based on its chemical structure and known fragmentation patterns of 1,2,4-triazole derivatives.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound in a mass spectrometer.
| Adduct | Predicted m/z |
| [M+H]⁺ | 109.0509 |
| [M+Na]⁺ | 131.0328 |
| [M+K]⁺ | 147.0067 |
| [M+NH₄]⁺ | 126.0774 |
M represents the parent molecule, this compound.
Theoretical Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer is expected to follow characteristic pathways for 1,2,4-triazole compounds. Common fragmentation of the 1,2,4-triazole ring involves the loss of neutral molecules such as hydrogen cyanide (HCN) and nitrogen gas (N₂).
The following diagram illustrates a plausible fragmentation pathway for this compound.
A Comparative Crystallographic Guide to 2-(1H-1,2,4-triazol-1-yl)ethanone Derivatives: Surrogates for Acetonitrile Analogs
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is fundamental to understanding structure-activity relationships (SAR) and driving innovation. This guide provides a comparative analysis of the X-ray crystallographic data of two closely related 2-(1H-1,2,4-triazol-1-yl)ethanone derivatives, serving as insightful surrogates for the analogous and medicinally relevant 2-(1H-1,2,4-triazol-1-yl)acetonitrile derivatives. The structural data presented herein offers a framework for understanding the impact of substitution on the crystal packing and molecular conformation of this important class of compounds.
Data Presentation: A Comparative Look at Crystallographic Parameters
The following table summarizes the key crystallographic parameters for two derivatives: 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This side-by-side comparison facilitates the identification of structural variations arising from the substitution on the phenyl ring.
| Parameter | 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone[1] | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone[2] |
| Chemical Formula | C₁₀H₉N₃O | C₁₀H₇F₂N₃O |
| Molecular Weight | 187.20 | 223.18 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 9.3129 (2) | 7.558 (2) |
| b (Å) | 8.11660 (10) | 11.589 (3) |
| c (Å) | 24.0475 (4) | 11.668 (3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 108.68 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1817.73 (5) | 967.8 (4) |
| Z | 8 | 4 |
| Temperature (K) | 120 (2) | 294 (2) |
| Dihedral Angle (°) | 88.72 (4) (between triazole and phenyl rings) | 84.00 (4) (between triazole and phenyl rings) |
Experimental Protocols: Synthesis and Crystallographic Analysis
The synthesis and crystallographic analysis of these compounds are crucial for obtaining the data presented above. The following sections detail the methodologies employed.
Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
To a solution of 2-bromo-1-(2,4-difluorophenyl)ethanone (2.35 g, 10 mmol) and 1H-1,2,4-triazole (0.83 g, 12 mmol) in acetone (50 ml), anhydrous potassium carbonate (2.76 g, 20 mmol) and a catalytic amount of benzyltriethylammonium chloride were added. The mixture was refluxed for 4 hours. After cooling to room temperature, the inorganic salts were filtered off. The solvent was removed under reduced pressure, and the resulting residue was purified by column chromatography on silica gel using petroleum ether-acetone (3:1 v/v) as the eluent to afford the title compound as a white solid. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution.[2]
Synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
A similar synthetic strategy can be employed for the preparation of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, starting from 2-bromo-1-phenylethanone and 1H-1,2,4-triazole.
X-ray Crystallography Workflow
The definitive structural confirmation of the 1,2,4-triazole derivatives was achieved through single-crystal X-ray crystallography. The general workflow for this process is outlined below.
Data Collection and Processing: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature. The collected intensities are then processed to correct for experimental factors.[3]
Structure Solution and Refinement: The corrected data are used to determine the unit cell parameters and the space group of the crystal. The phase problem is solved using computational methods to generate an initial electron density map. This initial model is then refined to best fit the experimental data, yielding the final crystal structure.[3]
Signaling Pathways and Logical Relationships in Drug Development
The structural information obtained from X-ray crystallography is pivotal in the drug development process. It allows for the visualization of how a molecule might interact with its biological target, guiding the design of more potent and selective drug candidates.
This guide underscores the importance of X-ray crystallography in providing unambiguous structural data for novel chemical entities. The comparative data on the ethanone derivatives of this compound offers a valuable starting point for researchers working on this class of compounds, enabling a deeper understanding of their solid-state properties and informing future design strategies.
References
Comparing biological activity of 2-(1H-1,2,4-triazol-1-yl)acetonitrile with other triazoles.
A Comparative Analysis of the Biological Activity of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is a foundational scaffold in medicinal chemistry and agrochemical development, recognized for its presence in a wide array of therapeutic and biologically active agents.[1][2][3] This privileged structure is a key component in drugs with antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][4][5][6] While specific experimental data on the biological activity of 2-(1H-1,2,4-triazol-1-yl)acetonitrile is not extensively detailed in publicly available literature, a comparative analysis of its parent scaffold's derivatives reveals significant trends in bioactivity. This guide provides a comparative overview of the antifungal and antibacterial activities of various 1,2,4-triazole derivatives, supported by quantitative data and detailed experimental protocols.
Antifungal Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives are most renowned for their potent antifungal activity.[5][7] This is famously exemplified by drugs like fluconazole and itraconazole, which have become cornerstones in treating fungal infections.[5][8] The primary mechanism for many of these compounds involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e) | >1000 | >1000 | 62.5 | [1] |
| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-chlorophenylthio)-2-propanol (IVe) | 0.78 | 1.56 | 0.20 | [9] |
| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-methylphenylthio)-2-propanol (IVf) | 0.78 | 1.56 | 0.39 | [9] |
| Fluconazole (Standard) | 62.5 | 1000 | 125 | [9] |
| Ketoconazole (Standard) | 125 | 250 | 125 | [1][9] |
Antibacterial Activity of 1,2,4-Triazole Derivatives
While less prominent than their antifungal effects, many 1,2,4-triazole derivatives also exhibit significant antibacterial activity.[4][10] These compounds are often effective against Gram-positive bacteria, such as Staphylococcus aureus.[1][11] The structural diversity of triazole derivatives allows for the development of compounds with broad-spectrum antibacterial action.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e) | 31.25 | >1000 | Not Tested | [1] |
| 5-(4-chlorophenyl)-4-(4-methoxybenzylideneamino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (4d) | 200 | 200 | 200 | |
| Novel 1H-1,2,4-triazolyl derivative (5b) | 0.4-3.3 (µM) | Not Tested | 0.4-3.3 (µM) | [8] |
| Streptomycin (Standard) | 62.5 | Not Tested | Not Tested | [1] |
| Ciprofloxacin (Standard) | 200 | 200 | 200 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
Methodology:
-
Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). A standardized inoculum of the target microorganism (e.g., S. aureus, C. albicans) is prepared in the appropriate sterile broth medium to a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, the compound is serially diluted (two-fold) in the broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Agar Disc/Cup-Plate Diffusion Method
This method is a qualitative or semi-quantitative test for antimicrobial activity.[1][7]
Methodology:
-
Plate Preparation: A sterile nutrient agar medium is poured into Petri dishes. Once solidified, the plates are uniformly swabbed with a standardized inoculum of the test microorganism.
-
Compound Application: For the disc diffusion method, sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface. For the cup-plate method, a sterile borer is used to create wells (cups) in the agar, into which a known volume of the test compound solution is added.[1]
-
Incubation: The plates are incubated under suitable conditions to allow microbial growth.
-
Zone of Inhibition Measurement: The antibacterial or antifungal activity is determined by measuring the diameter (in mm) of the clear zone of inhibition around the disc or well, where microbial growth has been prevented by the compound. The size of the zone is proportional to the compound's activity.
Conclusion
The 1,2,4-triazole nucleus is a versatile and potent pharmacophore, integral to the development of a wide range of antimicrobial agents. While specific data for this compound remains limited, the extensive research on its derivatives demonstrates a strong potential for broad-spectrum biological activity, particularly against fungal and bacterial pathogens. The data presented highlights that structural modifications to the core triazole ring significantly influence the potency and spectrum of this activity. Future research could explore this compound as a key intermediate for synthesizing novel derivatives with enhanced and targeted biological profiles.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. Secure Verification [radar.ibiss.bg.ac.rs]
- 9. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Guide to Purity Validation of 2-(1H-1,2,4-triazol-1-yl)acetonitrile by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 2-(1H-1,2,4-triazol-1-yl)acetonitrile against other analytical techniques. It includes supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most suitable method for their needs.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and widely used technique for the separation, identification, and quantification of the main compound and its potential impurities. Its high sensitivity and selectivity make it particularly suitable for this purpose.[1] This guide will delve into the validation of an LC-MS method for this compound and compare its performance with alternative analytical methods.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of LC-MS compared to other potential analytical techniques for the purity analysis of this compound.
| Parameter | LC-MS | HPLC-UV | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Specificity | Very High (based on retention time and mass-to-charge ratio) | Moderate to High (dependent on chromophores) | High (for volatile and thermally stable compounds) | High (structural information) |
| Sensitivity | Very High (ng/mL to pg/mL)[2] | Moderate (µg/mL) | High (for suitable compounds) | Low (mg/mL) |
| Quantitation | Excellent (wide linear range)[2] | Good | Good | Good (with internal standard) |
| Impurity Profiling | Excellent (detection of known and unknown impurities) | Limited to UV-active impurities | Limited to volatile impurities | Good for major impurities |
| Sample Throughput | High | High | Moderate | Low |
| Development Cost | High | Moderate | Moderate | Very High |
| Expertise Required | High | Moderate | Moderate | High |
Experimental Protocols
A detailed methodology for the validation of an LC-MS method for determining the purity of this compound is provided below. The analysis of polar, nitrogen-containing heterocyclic compounds like this compound can be challenging with traditional reversed-phase chromatography.[3][4] Therefore, a mixed-mode or HILIC approach is often preferred.[3]
1. LC-MS System and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent
-
Column: Mixed-mode stationary phase column (e.g., Primesep 100) or a HILIC column.[5][6]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 95% B to 5% B over 10 minutes, hold for 2 minutes, then return to initial conditions
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode[2][3]
-
MS Parameters:
-
Gas Temperature: 300 °C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 4000 V
-
-
Detection Mode: Selected Ion Monitoring (SIM) for the main compound and potential impurities. The protonated molecule [M+H]⁺ for this compound (C4H4N4, MW: 108.1) would be m/z 109.1.
2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the test sample in acetonitrile to a final concentration of 1 mg/mL.
-
Spiked Samples: For validation purposes (e.g., accuracy, precision), spike the sample solution with known concentrations of potential impurity standards.
3. Method Validation Parameters
The method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.[2]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical relationship for the purity validation process.
Caption: Experimental workflow for LC-MS purity validation.
Caption: Factors influencing and ensuring purity determination.
References
- 1. rsc.org [rsc.org]
- 2. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
A Researcher's Guide to 13C NMR Characterization of Substituted 1,2,3-Triazoles
For researchers and professionals in drug development and chemical sciences, the unambiguous structural elucidation of substituted 1,2,3-triazoles is paramount. This guide provides a comparative analysis of the ¹³C NMR characteristics of these heterocyclic compounds, offering a reliable method to distinguish between different substitution patterns. The information presented is supported by experimental data from peer-reviewed literature.
A key challenge in the synthesis of 1,2,3-triazoles, particularly from azides and alkynes, is the potential for the formation of regioisomers: the 1,4-disubstituted and 1,5-disubstituted products. Fortunately, ¹³C NMR spectroscopy offers a straightforward and definitive method for their differentiation. The chemical shifts of the triazole ring carbons, C4 and C5, are highly sensitive to the substitution pattern.
Comparative Analysis of ¹³C NMR Chemical Shifts
The most significant diagnostic feature in the ¹³C NMR spectra of substituted 1,2,3-triazoles is the distinct chemical shift ranges for the C4 and C5 carbons. In 1,4-disubstituted 1,2,3-triazoles, the C5 carbon is notably shielded (appears at a lower ppm value) compared to the C4 carbon in the corresponding 1,5-disubstituted isomer. This upfield shift of the C5 signal in the 1,4-isomer is a consistent and reliable indicator for structural assignment.
Below is a summary of typical ¹³C NMR chemical shift ranges for the triazole ring carbons in various substitution patterns:
| Substitution Pattern | Triazole Ring Carbon | Typical Chemical Shift (δ) Range (ppm) | Key Diagnostic Feature |
| 1,4-Disubstituted | C4 | 139 - 149 | C5 signal is significantly upfield.[1] |
| C5 | 120 - 127 | ||
| 1,5-Disubstituted | C4 | 133 - 134 | C4 signal is downfield compared to C5 in the 1,4-isomer.[2] |
| C5 | ~120 (less consistently reported) | ||
| 1,4,5-Trisubstituted | C4 & C5 | Broadly 130 - 150 | Specific shifts are highly dependent on the nature of the three substituents. |
Note: The chemical shifts can be influenced by the solvent and the electronic properties of the substituents attached to the triazole ring. However, the relative difference between the C5 chemical shift in 1,4-isomers and the C4 chemical shift in 1,5-isomers remains a robust diagnostic tool. For instance, in 1,4-disubstituted triazoles, the C5 signal typically appears around δ 120 ± 3 ppm, while the C4 signal of the 1,5-isomers is found at approximately δ 133 ± 3 ppm.[2]
Experimental Protocol for ¹³C NMR Characterization
To obtain high-quality ¹³C NMR spectra for the structural determination of substituted 1,2,3-triazoles, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 10-20 mg of the purified triazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be consistent when comparing spectra.
-
Filter the solution if any solid particles are present to avoid line broadening.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a spectrometer with a minimum field strength of 100 MHz for ¹³C observation (a 400 MHz ¹H spectrometer).
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <1 Hz for the solvent peak is desirable.
3. Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width for ¹³C is 0 to 200 ppm.
-
A pulse angle of 30-45 degrees is recommended to allow for a shorter relaxation delay.
-
The relaxation delay (d1) should be set to 1-2 seconds.
-
The number of scans will depend on the sample concentration. For a typical sample, 256 to 1024 scans should provide a good signal-to-noise ratio.
-
For distinguishing between 1,4- and 1,5-isomers, a gated decoupling experiment can be beneficial to observe the one-bond C-H coupling for the triazole proton, which can aid in assignment.[2]
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if desired, although for ¹³C NMR, peak picking is the primary analysis.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers based on their ¹³C NMR spectra.
Caption: Isomer identification workflow based on ¹³C NMR chemical shifts.
References
Comparative study of 1,2,3-triazole versus 1,2,4-triazole synthesis methods.
A Comparative Guide to the Synthesis of 1,2,3-Triazole and 1,2,4-Triazole Isomers
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Their two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, both serve as critical pharmacophores in a multitude of therapeutic agents, including well-known antifungal and anticancer drugs.[1][2][3][4] The distinct arrangement of nitrogen atoms in each isomer imparts unique physicochemical properties, influencing their biological activity and synthetic accessibility.
This guide provides a comparative overview of the predominant synthetic methodologies for 1,2,3- and 1,2,4-triazoles, offering researchers, scientists, and drug development professionals a clear perspective on selecting the appropriate strategy based on the desired substitution pattern, regioselectivity, and reaction efficiency.
Caption: Logical flow of the comparative study of triazole synthesis.
Synthesis of 1,2,3-Triazoles: The Azide-Alkyne Cycloaddition
The synthesis of the 1,2,3-triazole core is dominated by the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[5][6][7] While the original thermal reaction required high temperatures and produced a mixture of 1,4- and 1,5-disubstituted regioisomers, the advent of metal catalysis has revolutionized this process, forming the cornerstone of "click chemistry".[1][2][8]
Key Catalyzed Methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the premier example of a click reaction.[5] It regioselectively yields 1,4-disubstituted 1,2,3-triazoles .[7] The reaction is renowned for its high efficiency, mild reaction conditions, tolerance of a wide range of functional groups, and high yields, often proceeding in aqueous media.[9][10] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[5]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, ruthenium catalysis selectively produces 1,5-disubstituted 1,2,3-triazoles .[5][7][9] A significant advantage of RuAAC is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[9][11][12]
Comparative Data for 1,2,3-Triazole Synthesis
| Method | Catalyst | Key Reactants | Product Regioisomer | Typical Conditions | Yields |
| Thermal Huisgen Cycloaddition | None | Azide + Alkyne | Mixture of 1,4- and 1,5- | High Temperature (>100 °C) | Moderate to Low |
| CuAAC ("Click Chemistry") | Cu(I) salts (e.g., CuSO₄/NaAsc) | Azide + Terminal Alkyne | 1,4-disubstituted | Room Temp to Moderate Heat | High to Excellent[2] |
| RuAAC | Ru(II) complexes (e.g., Cp*RuCl) | Azide + Terminal/Internal Alkyne | 1,5-disubstituted | Room Temp to Moderate Heat | Good to Excellent[11] |
Synthesis of 1,2,4-Triazoles: Classical Condensation Reactions
The synthesis of the 1,2,4-triazole ring generally relies on classical condensation reactions that construct the heterocycle from acyclic precursors. The two most prominent methods are the Pellizzari and Einhorn-Brunner reactions.
Key Classical Methods:
-
Pellizzari Reaction: This method involves the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole.[13][14][15] The reaction typically requires high temperatures (often over 200°C) and can result in modest yields and long reaction times.[13][14] However, modern variations using microwave irradiation have been shown to significantly improve yields and reduce reaction times.[13][14]
-
Einhorn-Brunner Reaction: This reaction provides a direct route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[16][17][18] A key feature of this reaction is its predictable regioselectivity when using unsymmetrical imides. The acyl group derived from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the resulting 1,2,4-triazole ring.[16]
Comparative Data for 1,2,4-Triazole Synthesis
| Method | Key Reactants | Product | Typical Conditions | Limitations/Features |
| Pellizzari Reaction | Amide + Acylhydrazide | 3,5-disubstituted 1,2,4-triazole | High Temp (200-250°C), neat or high-boiling solvent | Low yields, long reaction times; improved by microwave.[13][14] |
| Einhorn-Brunner Reaction | Diacylamine (imide) + Hydrazine | Substituted 1,2,4-triazole | Acid-catalyzed, reflux | Good regioselectivity with unsymmetrical imides.[16][19] |
Visualization of Comparative Synthesis Pathways
Caption: General schemes for CuAAC and Pellizzari reactions.
Experimental Protocols
Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
This protocol is a representative example of a copper-catalyzed azide-alkyne cycloaddition.
Materials:
-
Benzyl azide (1.0 mmol)
-
Phenylacetylene (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.10 mmol, 10 mol%)
-
tert-Butanol/Water (1:1 mixture, 10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol).
-
Add the t-BuOH/H₂O solvent system (10 mL) to the flask.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 mmol in ~1 mL of water) and add it to the reaction mixture.
-
Finally, add an aqueous solution of CuSO₄·5H₂O (0.05 mmol in ~1 mL of water).
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Protocol 2: Synthesis of a 3,5-Disubstituted 1,2,4-Triazole via Pellizzari Reaction
This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole.[13][20]
Materials:
-
Benzamide (10 mmol)
-
Benzoylhydrazide (10 mmol)
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide (10 mmol) and benzoylhydrazide (10 mmol).[13]
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[13][20]
-
Maintain this temperature for 2-4 hours.[13] The mixture will melt, and water will evolve.
-
Monitor the reaction progress by TLC.[13]
-
After the reaction is complete, allow the mixture to cool to room temperature, during which the product should solidify.[13]
-
Triturate the solid crude product with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[13][20]
-
Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 8. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 18. Einhorn-Brunner Reaction [drugfuture.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Unlocking Potential: A Comparative Guide to Docking Studies of Novel 1,2,4-Triazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel 1,2,4-triazole derivatives based on recent molecular docking studies. The following sections summarize key quantitative data, detail experimental protocols, and visualize essential workflows and biological pathways to support further research and development in this promising area of medicinal chemistry.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, anticancer, and antimicrobial agents.[1] Its unique chemical properties allow for versatile interactions with a wide range of biological targets. Molecular docking studies are crucial in the rational design of new 1,2,4-triazole derivatives, providing insights into their binding modes and potential efficacy. This guide synthesizes findings from several recent studies to offer a comparative overview.
Comparative Docking Performance
The following tables summarize the docking scores and biological activities of various 1,2,4-triazole derivatives against different protein targets. These tables offer a clear comparison of the potential of these compounds as inhibitors.
Anticancer Activity
Several studies have explored 1,2,4-triazole derivatives as potential anticancer agents, targeting enzymes like aromatase, tubulin, and various kinases.
Table 1: Docking Scores and Biological Activity of Anticancer 1,2,4-Triazole Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Biological Activity (IC50) | Reference |
| Compound 1 | Aromatase | -9.96 | - | [1] |
| Compound 1 | Tubulin | -7.54 | - | [1] |
| Compound 8c | BRAF | - | Potent Inhibition | [2] |
| Compound 8c | EGFR | - | 3.6 µM | [2] |
| Compound 8d | BRAF | - | Potent Inhibition | [2] |
| Compound 7f | c-kit Tyrosine Kinase | -176.749 | 16.782 µg/mL (HepG2) | [3][4] |
| Compound 7f | Protein Kinase B | -170.066 | 16.782 µg/mL (HepG2) | [4] |
| Compound 15 | Adenosine A2B Receptor | - | 3.48 µM (MDA-MB-231) | [5] |
| Compound 20 | Adenosine A2B Receptor | - | 5.95 µM (MDA-MB-231) | [5] |
Antimicrobial and Antifungal Activity
1,2,4-triazole derivatives have shown significant promise as antimicrobial and antifungal agents, often targeting enzymes essential for microbial survival.
Table 2: Docking Scores and Biological Activity of Antimicrobial 1,2,4-Triazole Derivatives
| Compound | Target Protein | Docking Score (Binding Energy) | Biological Activity (MIC) | Reference |
| Compound 1e | 1AJ0, 1JIJ, 4ZA5 | High Binding Energy | Good Inhibition | [6][7] |
| Compound 1f | 1AJ0, 1JIJ, 4ZA5 | High Binding Energy | Good Inhibition | [6][7] |
| Compound 2e | 1AJ0, 1JIJ, 4ZA5 | High Binding Energy | Good Inhibition | [6][7] |
| Compound 2f | 1AJ0, 1JIJ, 4ZA5 | High Binding Energy | Good Inhibition | [6][7] |
| Compound C4 | M. tuberculosis CYP121 | - | 0.976 µg/mL (M. tuberculosis H37Ra) | [8] |
| Compound 5k | FgCYP51 | - | 1.22 µg/mL (F. graminearum) | [9] |
Experimental Protocols
The methodologies employed in molecular docking and biological assays are critical for interpreting the results. Below are detailed protocols from the cited studies.
Molecular Docking Protocols
A generalized workflow for molecular docking studies of 1,2,4-triazole derivatives is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Gold Suite.[1][6][10] The prepared ligands are docked into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the active site to find the best binding pose.
-
Analysis of Results: The results are analyzed based on the docking score or binding energy, which predicts the binding affinity of the ligand to the protein. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
In Vitro Biological Assays
-
Anticancer Activity (MTT Assay): Cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the synthesized 1,2,4-triazole derivatives and incubated for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]
-
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC): The MIC is determined using the broth microdilution method. A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well plates. A standardized suspension of the target microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex processes and relationships in drug discovery.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole derivative.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line [mdpi.com]
- 5. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
A Researcher's Guide to Elemental Analysis of Novel 1,2,4-Triazole Compounds
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. Verifying the elemental composition of these newly created molecules is a fundamental step in their characterization, ensuring the successful synthesis of the target structure. This guide provides a comparative overview of elemental analysis techniques, focusing on their application to 1,2,4-triazole derivatives, a class of heterocyclic compounds with significant pharmacological interest.
Comparing Analytical Techniques for Elemental Composition
While various methods exist for elemental analysis, combustion analysis stands out as the gold standard for determining the carbon (C), hydrogen (H), and nitrogen (N) content in organic compounds like 1,2,4-triazoles.[1] This technique offers high precision and reliability, making it a staple in analytical laboratories for over four decades.[2]
Alternative methods such as Inductively Coupled Plasma (ICP) spectroscopy, X-ray Fluorescence (XRF), and Atomic Absorption Spectroscopy (AAS) are powerful for detecting a broader range of elements, including trace metals.[1][3] However, for the primary characterization of organic compounds where C, H, and N percentages are paramount, combustion analysis is the most direct and commonly employed method.[2][3]
The following table presents elemental analysis data for a selection of newly synthesized 1,2,4-triazole derivatives, comparing the theoretically calculated values with the experimentally found values. The close agreement between these values is a strong indicator of the compound's purity. For publication in many chemistry journals, a deviation of ±0.4% between the calculated and found values is generally considered acceptable.[4][5]
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
| Compound 1 | C₁₁H₁₁N₅O₄S | C | 42.71 | 42.84 |
| H | 3.58 | 3.59 | ||
| N | 22.64 | 22.87 | ||
| Compound 2 | C₁₈H₁₅N₅O₂S | C | 60.67 | 60.86 |
| H | 4.21 | 4.21 | ||
| N | 19.66 | 19.83 | ||
| Compound 3 | C₁₉H₁₆N₂O₃ | C | 71.25 | 71.29 |
| H | 5.0 | 5.20 | ||
| N | 8.75 | 8.91 | ||
| Compound 4 | C₁₇H₁₂N₂O₃ | C | 70.21 | 70.22 |
| H | 4.10 | 3.95 | ||
| N | 9.58 | 9.79 |
Experimental Protocol: CHN Combustion Analysis
The following is a detailed methodology for determining the elemental composition of newly synthesized 1,2,4-triazole compounds using a modern CHN elemental analyzer.
Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a given organic compound.
Principle: The method is based on the complete combustion of the sample in a high-temperature, oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector.[1][2]
Instrumentation: A CHN elemental analyzer, such as a PerkinElmer 2400 CHN Analyzer or similar, is required.[6] These instruments are designed for the rapid and automated analysis of organic materials.[7]
Materials:
-
High-purity helium and oxygen gases
-
Microanalytical standard compounds for calibration (e.g., acetanilide)
-
The newly synthesized 1,2,4-triazole compound (dried and homogenous)
-
Tin capsules for sample weighing
Procedure:
-
Instrument Preparation: Ensure the CHN analyzer is calibrated according to the manufacturer's instructions using a certified standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried 1,2,4-triazole compound into a tin capsule.
-
Analysis: The sample is introduced into the combustion chamber, which is heated to approximately 1000°C in an oxygen-rich atmosphere.[7] The sample undergoes rapid combustion.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂, and potentially others) are carried by a helium stream through a series of absorbent traps and a reduction furnace to convert nitrogen oxides to N₂. The gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector.[2][7]
-
Data Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detected amounts of CO₂, H₂O, and N₂.
Workflow for Elemental Analysis of a Newly Synthesized Compound
The following diagram illustrates the logical workflow from the synthesis of a new 1,2,4-triazole compound to the validation of its elemental composition.
Caption: Workflow for the elemental analysis of a newly synthesized 1,2,4-triazole compound.
References
- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 2. azom.com [azom.com]
- 3. ceinstruments.co.uk [ceinstruments.co.uk]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pepolska.pl [pepolska.pl]
- 7. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 2-(1H-1,2,4-triazol-1-yl)acetonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(1H-1,2,4-triazol-1-yl)acetonitrile, a compound utilized in various research and development applications. Adherence to these procedures will help mitigate risks and ensure responsible chemical waste management.
Hazard Profile and Precautionary Measures
While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds such as 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] All handling should be performed in a well-ventilated area, such as a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] It is imperative to treat this compound as hazardous waste unless confirmed otherwise by a qualified professional.[3]
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.[4]
-
Do not mix this compound with other waste streams unless compatibility has been verified.[2] Segregate waste containers based on their contents (e.g., flammable, corrosive).[4]
2. Container Selection and Labeling:
-
Use a suitable, leak-proof container that is compatible with the chemical.[2][4] Whenever possible, use the original container.[2]
-
The container must be in good condition, free from rust or leaks.[4]
-
Label the waste container clearly with a "Hazardous Waste" tag.[4][5] The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2][5]
-
The quantity of the waste.
-
The date of waste generation.[5]
-
The place of origin (e.g., department, room number).[5]
-
The name and contact information of the principal investigator.[5]
-
Appropriate hazard pictograms.[5]
-
3. Waste Storage:
-
Keep the hazardous waste container securely capped and closed at all times, except when adding waste.[4][6]
-
Store the container in a designated and well-ventilated hazardous waste accumulation area.
4. Disposal Procedure:
-
The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[5] Most chemical wastes must be disposed of through an EHS Hazardous Waste Program.[5]
-
Do not dispose of this compound down the drain or in regular trash.[5][7] Disposal into the sanitary sewer system is generally prohibited without explicit written permission from the EHS department.[5]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent capable of removing the residue.[4]
-
The rinsate from this process must be collected and treated as hazardous waste.[3][4]
-
After triple-rinsing, the defaced container may be disposed of in the regular trash.[3][4]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Rinsate Volume for Triple Rinsing | Approximately 5% of the container volume for each rinse. | [3] |
Experimental Workflow for Disposal
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. echemi.com [echemi.com]
Personal protective equipment for handling 2-(1H-1,2,4-triazol-1-yl)acetonitrile
Essential Safety and Handling Guide for 2-(1H-1,2,4-triazol-1-yl)acetonitrile
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this compound. The following guidance is based on the known hazards of similar chemical structures, including acetonitrile and triazole derivatives, and is intended to provide a robust safety framework for handling this compound. Users must conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to answer specific operational questions and establish a foundation of safety and trust in laboratory practices.
Hazard Summary
Based on analogous compounds, this compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause serious eye irritation.[1][2][3] Organic nitriles can be toxic, and appropriate precautions must be taken to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Laboratory Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Double-gloved with nitrile gloves (minimum 5-mil thickness). Change gloves immediately if contaminated.[4] | Lab coat. | Recommended to handle in a chemical fume hood. If not feasible, an N95-rated respirator may be appropriate for powders. |
| Solution Preparation and Transfers | Chemical splash goggles. | Double-gloved with nitrile gloves. For prolonged contact or larger volumes, consider heavier-duty nitrile or neoprene gloves.[5][6] | Chemical-resistant lab coat or apron over a standard lab coat. | Work within a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield if there is a splash hazard. | Double-gloved with appropriate chemical-resistant gloves (e.g., nitrile for splash protection, heavier duty for immersion potential). | Chemical-resistant lab coat. | Operations should be conducted in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber). | Chemical-resistant suit or apron. | An air-purifying respirator with organic vapor cartridges is recommended. For large spills, a self-contained breathing apparatus (SCBA) may be necessary. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (nitrile or neoprene). | Lab coat. | Handle in a well-ventilated area, preferably a fume hood. |
Experimental Protocols
Donning and Doffing of Personal Protective Equipment
Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on a lab coat, ensuring it is fully buttoned.
-
Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye Protection: Put on safety glasses or chemical splash goggles.
-
Face Shield: If required, don a face shield over safety glasses/goggles.
-
Respirator: If required, perform a fit check and don the respirator.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, turning the sleeves inside out. Fold it with the contaminated side inward and place it in a designated laundry receptacle or disposal bag.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair. Dispose of them in the appropriate waste container.
-
Respirator: If a respirator was worn, remove it without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[7][8] Acetonitrile waste is often flammable and toxic and should be segregated from other waste streams if required by institutional policy.[9]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[10] Do not pour any waste down the drain.[10]
Visualizations
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. AcetoNitrile Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 6. scandiagear.com [scandiagear.com]
- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 8. solvent-recyclers.com [solvent-recyclers.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. study.com [study.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
